a-Phenyl-4-piperidineacetic acid HCl
Description
BenchChem offers high-quality a-Phenyl-4-piperidineacetic acid HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Phenyl-4-piperidineacetic acid HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-2-piperidin-4-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLKVWIBIPNNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of a-Phenyl-4-piperidineacetic acid HCl
Chemical Structure, Synthesis, and Applications of -Phenyl-4-piperidineacetic Acid Hydrochloride
Executive Summary
The compound
This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic pathways, and analytical workflows required to successfully synthesize and characterize
Structural & Physicochemical Profiling
The molecular architecture of
Fig 1: Pharmacophoric components of
Quantitative Physicochemical Data
To facilitate experimental planning, the foundational quantitative data for the hydrochloride salt is summarized below[1].
| Property | Value / Description |
| IUPAC Name | 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride |
| CAS Number | 860226-70-6 |
| Molecular Formula | C₁₃H₁₈ClNO₂ (Free base: C₁₃H₁₇NO₂) |
| Molecular Weight | 255.74 g/mol (Free base: 219.28 g/mol ) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, and DMSO |
| Hydrogen Bond Donors | 2 (Amine NH₂⁺, Carboxylic OH) |
| Hydrogen Bond Acceptors | 2 (Carboxylic C=O, C-O) |
Mechanistic Synthesis & Workflow
The synthesis of
Fig 2: Step-by-step synthetic pathway for
Detailed Experimental Protocol: Synthesis
Step 1: Enolate Formation and Alkylation
-
Procedure: In an oven-dried, nitrogen-purged round-bottom flask, dissolve ethyl phenylacetate (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add Lithium diisopropylamide (LDA, 1.2 eq)[3]. Stir for 1 hour. Subsequently, add a solution of 1-Boc-4-iodopiperidine (1.1 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Causality & Validation: LDA is strictly utilized at -78 °C to kinetically generate the enolate. The extreme steric bulk of the diisopropylamine leaving group, combined with cryogenic temperatures, prevents nucleophilic acyl substitution (Claisen condensation) at the ester carbonyl[3]. Validation: Quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and confirm the disappearance of the starting halide via TLC (Hexanes/EtOAc 8:2) or LC-MS.
Step 2: Saponification (Hydrolysis)
-
Procedure: Isolate the intermediate ethyl 2-(1-Boc-piperidin-4-yl)-2-phenylacetate and dissolve it in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at 50 °C for 4 hours. Cool the mixture, carefully acidify to pH 3-4 using 1M aqueous HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality & Validation: LiOH is selected over NaOH or KOH because the lithium cation provides milder coordination, driving the saponification while minimizing the risk of epimerizing the newly formed chiral alpha-center. Validation: LC-MS should indicate a mass shift corresponding to the loss of the ethyl group (M-28).
Step 3: Boc-Deprotection and Salt Formation
-
Procedure: Dissolve the resulting carboxylic acid in anhydrous CH₂Cl₂. Slowly add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. The product will precipitate out of the solution. Filter the solid, wash with cold anhydrous diethyl ether, and dry under high vacuum.
-
Causality & Validation: Using anhydrous HCl in dioxane is a critical choice. If aqueous HCl were used, the resulting deprotected molecule would form a highly water-soluble zwitterion (due to the basic piperidine and acidic carboxylate), making extraction notoriously difficult. The anhydrous environment forces the immediate precipitation of the hydrochloride salt, creating a self-purifying system.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized building block prior to downstream biological or synthetic applications, a rigorous, multi-modal analytical workflow is required.
Fig 3: Quality control and analytical validation workflow.
Detailed Experimental Protocol: Analytical Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in DMSO-
. -
¹H NMR (400 MHz): Look for the characteristic multiplet of the 5 aromatic protons around
7.20 - 7.40 ppm. The critical alpha-proton (CH) will appear as a doublet or multiplet around 3.50 ppm, coupling with the adjacent piperidine CH. The broad singlet for the piperidine NH₂⁺ protons will appear downfield ( 8.50 - 9.50 ppm) due to the HCl salt form.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize a C18 reverse-phase column. Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
The mass spectrometer (ESI+) must display the base peak corresponding to the protonated free base: [M+H]⁺ at m/z 220.1 . Purity should be >98% based on the UV chromatogram at 210 nm and 254 nm.
-
-
Potentiometric Titration:
-
To confirm the exact stoichiometry of the hydrochloride salt, dissolve an accurately weighed sample (~50 mg) in 50 mL of a 1:1 water/ethanol mixture. Titrate with standardized 0.1 M NaOH using a calibrated glass electrode. Two inflection points should be observed (one for the HCl neutralization, one for the carboxylic acid), verifying the exact equivalent weight of 255.74 g/mol .
-
Medicinal Chemistry Applications & Pharmacological Relevance
The
-
Analgesic and Opioid Receptor Modulators: 4-substituted piperidines are the core pharmacophore of many central nervous system (CNS) agents, including fentanyl analogs and pethidine. The spatial arrangement of the phenyl ring and the basic nitrogen in the 4-piperidine isomer allows for optimal binding within the lipophilic pockets and aspartate residues of
-opioid receptors. -
Anti-Alzheimer's Agents: Recent literature highlights the use of substituted piperidines in the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease, where the basic nitrogen interacts with the catalytic triad of acetylcholinesterase (AChE)[2].
-
Peptidomimetic Scaffolds: The carboxylic acid group serves as an ideal handle for standard amide coupling (using EDC/HOBt or HATU) to append amino acids or other complex amines, allowing researchers to rapidly generate libraries of peptidomimetics for high-throughput screening.
References
- 860226-70-6 | 2-Phenyl-2-(piperidin-4-yl)
- Source: Molecules (MDPI) / National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
Thermodynamic solubility profile of a-Phenyl-4-piperidineacetic acid HCl
Thermodynamic Solubility Profiling of
Executive Summary
In the landscape of drug development, accurately mapping the thermodynamic solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical prerequisite for predicting oral bioavailability and avoiding late-stage attrition. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic solubility profile of
Physicochemical Profiling & Causality
To design a valid solubility experiment, one must first understand the molecular mechanics of the solute.
-
Basic Center: A piperidine nitrogen (
). -
Acidic Center: A carboxylic acid moiety (
).
The Causality of the pH-Solubility Profile: Because it contains both acidic and basic functional groups, the molecule behaves as a zwitterion in aqueous environments. According to foundational biopharmaceutics principles[2], the solubility of such amphoteric molecules is fundamentally dictated by the pH of the microenvironment:
-
Low pH (Cationic State): At gastric pH (1.2), the carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (positive). The molecule is highly soluble. However, because it is dosed as an HCl salt, the common-ion effect from gastric chloride ions can suppress its maximum solubility (
limit). -
Neutral pH (Zwitterionic State): As the pH approaches physiological neutrality (~7.4), the carboxylic acid deprotonates while the piperidine remains protonated. The molecule carries a net-zero charge. This is the isoelectric point (pI) , representing the intrinsic solubility (
) of the compound—the point where it is least soluble and most prone to precipitation[3]. -
High pH (Anionic State): At pH > 10, the piperidine nitrogen loses its proton, rendering the molecule a soluble anion.
The Risk of Salt Disproportionation: A critical failure point in profiling HCl salts of ampholytes is salt disproportionation. If the HCl salt is introduced into a pH 6.8 buffer, the buffer may strip the proton from the complex, causing the highly insoluble zwitterionic free base to precipitate. Therefore, any robust solubility protocol must be a self-validating system that includes post-equilibration solid-state analysis[4].
Experimental Workflows: Self-Validating Systems
To capture both the intrinsic solubility and the counterion-dependent solubility, two complementary methodologies must be employed: the Saturation Shake-Flask (SSF) method and the Potentiometric (CheqSol) method.
Protocol A: Saturation Shake-Flask (SSF) Method (The Gold Standard)
The SSF method is the regulatory standard for determining true thermodynamic equilibrium[5][6].
-
Step 1: Media Preparation. Prepare compendial buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate), 6.8 (Phosphate), and 7.4. Causality: High buffer capacity is required to resist the acidic shift caused by the dissolution of the HCl salt.
-
Step 2: Solid Addition. Add an excess of
-Phenyl-4-piperidineacetic acid HCl (e.g., 10–20 mg) to 5.0 mL of each buffer in sealed borosilicate glass vials. -
Step 3: Thermal Equilibration. Place the vials in an orbital shaker at 37 ± 0.1 °C and agitate at 200 rpm for 48–72 hours. Causality: Amphoteric salts often form transient, kinetically soluble metastable polymorphs. A 72-hour window ensures complete transition to the most thermodynamically stable crystalline lattice.
-
Step 4: pH Verification (Self-Validation Check 1). Measure the final pH of the suspension. Causality: The dissolved HCl salt will release protons, potentially overwhelming the buffer. If the pH shifts by >0.05 units, the data point must be plotted against the final equilibrium pH, not the initial buffer pH.
-
Step 5: Phase Separation. Centrifuge at 10,000 rpm for 15 minutes at 37 °C, followed by filtration through a 0.22 µm PTFE syringe filter (pre-saturated to prevent analyte adsorption).
-
Step 6: Quantification. Analyze the supernatant via a validated stability-indicating HPLC-UV method.
-
Step 7: Solid-State Validation (Self-Validation Check 2). Recover the residual undissolved solid, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms whether the equilibrium solid phase is the intact HCl salt or if it has disproportionated into the zwitterionic free base[4].
Protocol B: Potentiometric (CheqSol) Profiling
The CheqSol (Chasing Equilibrium) method provides rapid, highly accurate intrinsic solubility (
-
Step 1: Acidic Dissolution. Dissolve 5 mg of the HCl salt in 10 mL of an acidified aqueous solution (pH ~ 2.0) where it is fully soluble as a cation.
-
Step 2: Automated Titration. Titrate the solution with standardized 0.1 M KOH using an automated potentiometric titrator, monitoring pH continuously.
-
Step 3: Supersaturation & Precipitation. As the pH approaches the isoelectric point, the neutral zwitterion forms. The system detects the exact onset of precipitation via a sharp inflection in the pH derivative.
-
Step 4: Chasing Equilibrium. The automated system dynamically switches between adding micro-aliquots of acid and base to "chase" the equilibrium, forcing the dissolved and solid phases into a rapid thermodynamic balance.
-
Step 5: Data Derivation. Calculate the intrinsic solubility (
) directly from the mass balance equations and the Bjerrum plot[5].
Data Presentation
The quantitative behavior of
Table 1: Physicochemical Properties of
| Property | Value (Representative) | Analytical Method |
|---|---|---|
| Molecular Weight | 255.74 g/mol | Mass Spectrometry |
|
Table 2: Representative Thermodynamic Solubility Profile (at 37°C)
| Equilibrium pH | Dominant Ionic Species | Solubility (mg/mL) | Solid Phase Recovered (XRPD) |
|---|---|---|---|
| 1.2 | Cationic (Protonated) | > 50.0 | Intact HCl Salt |
| 4.5 | Mixed (Cation / Zwitterion) | 12.5 | Intact HCl Salt |
| 6.8 | Zwitterion (Neutral) | 0.8 (
Mechanistic Visualization
The following diagram illustrates the logical relationship between the pH-dependent molecular states of the ampholyte and the critical steps of the Saturation Shake-Flask (SSF) workflow.
Mechanistic pH-dependent states and the Saturation Shake-Flask (SSF) workflow.
References
- ChemScene. "2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride".
- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons.
- World Health Organization (WHO). "Annex 4: The 'shake flask' method for solubility determination".
- Völgyi, G., et al. "Towards more accurate solubility measurements with real time monitoring: a carvedilol case study". New Journal of Chemistry (RSC Publishing).
- Avdeef, A. "Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods". ADMET and DMPK / PMC.
- Universitat de Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling".
Sources
- 1. chemscene.com [chemscene.com]
- 2. Absorption and Drug Development: Solubility, Permeability, and Charge State - Alex Avdeef - Google ブックス [books.google.co.jp]
- 3. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01349A [pubs.rsc.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
The Role of α-Phenyl-4-piperidineacetic Acid HCl in Methylphenidate Synthesis: A Technical Guide to Positional Isomer Profiling
Executive Summary
The synthesis of active pharmaceutical ingredients (APIs) containing nitrogen heterocycles demands rigorous control over reaction pathways and precursor purity. In the industrial synthesis of Methylphenidate (MPH)—a frontline psychostimulant targeting the dopamine transporter (DAT)—the primary synthetic route relies on the functionalization of a pyridine core[1]. However, upstream precursor impurities inevitably introduce parallel reaction cascades.
-Phenyl-4-piperidineacetic acid HCl is the critical 4-piperidine positional isomer of ritalinic acid (the free acid of methylphenidate). In drug development and quality control, this compound serves a dual role: it is both a heavily monitored positional isomer impurity generated during bulk synthesis and a highly valuable reference standard used to validate analytical workflows and explore structure-activity relationships (SAR). This whitepaper deconstructs the mechanistic origins of this isomer, its physicochemical divergence from the target API, and the self-validating analytical protocols required for its quantification.Mechanistic Origins: The Positional Divergence
Methylphenidate is conventionally synthesized via the nucleophilic aromatic substitution (S
The causality of the 4-piperidine impurity is rooted in the synthesis of the 2-chloropyridine precursor itself. Industrial chlorination of pyridine frequently yields trace amounts of 4-chloropyridine as a byproduct. Because the S
If 4-chloropyridine persists in the starting material, the phenylacetonitrile carbanion will attack the 4-position with equivalent or greater kinetic ease. This locks in the positional isomer early in the synthetic sequence. Subsequent steps—nitrile hydrolysis and catalytic hydrogenation of the pyridine ring using Adams' catalyst (PtO
Divergence of target API and 4-piperidine impurity pathways during synthesis.
Structural and Regulatory Profiling
The shift of the piperidine attachment from the 2-position to the 4-position drastically alters the spatial topography of the molecule. In the 2-isomer (Methylphenidate), the basic nitrogen is held in close proximity to the phenyl ring, establishing a specific pharmacophore geometry required for high-affinity binding to the DAT. The 4-isomer extends this distance, significantly reducing DAT affinity and altering its pharmacokinetic profile.
From a regulatory standpoint, the classification and monitoring of positional isomers are strictly enforced under frameworks such as the DEA's 21 CFR 1300, which defines positional isomers based on core structure functional group arrangements[2]. Tracking the 4-isomer is a mandatory compliance metric for batch release.
Quantitative Data Summary: Target API vs. Positional Isomer
| Property | Methylphenidate HCl (Target API) | |
| Core Structure | 2-Piperidine derivative | 4-Piperidine derivative |
| Molecular Weight | 269.77 g/mol (HCl salt) | 255.74 g/mol (HCl salt) |
| Pharmacological Target | DAT / NET (High Affinity) | DAT (Lower Affinity / Altered SAR) |
| Regulatory Status | Schedule II Controlled Substance | Monitored Positional Isomer Impurity |
| Synthetic Origin | 2-Chloropyridine precursor | 4-Chloropyridine contamination |
Analytical Methodology: Self-Validating Impurity Profiling
Because positional isomers exhibit highly similar fragmentation pathways in mass spectrometry, robust chromatographic separation prior to MS ionization is mandatory to prevent isobaric interference[3].
To ensure trustworthiness, the following HPLC-MS/MS protocol is designed as a self-validating system . By utilizing
Protocol: HPLC-MS/MS Quantification of the 4-Piperidine Isomer
Step 1: Standard Preparation (The Anchor)
-
Accurately weigh 10.0 mg of
-phenyl-4-piperidineacetic acid HCl reference standard. -
Dissolve in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock solution.
-
Perform serial dilutions to generate a calibration curve ranging from 1 ng/mL to 100 ng/mL.
Step 2: API Sample Preparation
-
Weigh 100.0 mg of the synthesized Methylphenidate API batch.
-
Dissolve in 10 mL of the same diluent (10 mg/mL API concentration).
-
Self-Validation Step: Prepare a spiked sample by adding a known concentration (e.g., 50 ng/mL) of the 4-isomer standard to the API matrix to calculate recovery and confirm the absence of retention time drift.
Step 3: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 8 minutes. The structural linearity of the 4-isomer causes it to elute later than the sterically hindered 2-isomer (Methylphenidate).
Step 4: ESI-MS/MS Detection
-
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions:
-
Target (Methylphenidate):
234.1 84.1 -
Impurity (4-Piperidine acid):
220.1 84.1 (The piperidinium ion fragment remains consistent, proving the core structural similarity).
-
HPLC-MS/MS workflow for the quantification of positional isomers.
Conclusion
The presence of
References
-
Prescribed drugs containing nitrogen heterocycles: an overview National Center for Biotechnology Information (PMC)[Link]
-
21 CFR Part 1300 -- Definitions Electronic Code of Federal Regulations (eCFR)[Link]
-
Enantioselective separation techniques in forensic analysis and clinical toxicology DOI / ScienceDirect[Link]
Sources
Pharmacological Significance of Piperidineacetic Acid Derivatives: Structural Nuances, Mechanisms, and Therapeutic Applications
Executive Summary
The piperidineacetic acid scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. By combining a basic nitrogen-containing heterocycle with a carboxylic acid (or ester) moiety, these derivatives offer tunable physicochemical properties, including amphoterism, conformational rigidity, and optimal hydrogen-bonding capabilities. As a Senior Application Scientist, I have structured this technical guide to explore the pharmacological significance of piperidineacetic acid derivatives across diverse therapeutic areas, including central nervous system (CNS) stimulation, gastrointestinal (GI) motility, and cardiovascular disease management.
Structural Biology & Pharmacophore Profiling
The core structure of piperidineacetic acid (e.g., piperidine-2-acetic acid, piperidine-4-acetic acid) provides a unique spatial arrangement that is highly prized in rational drug design:
-
Conformational Constraint : The piperidine ring restricts the rotational freedom of the acetic acid side chain, locking the molecule into a bioactive conformation that enhances receptor or enzyme affinity.
-
Amphoteric Nature : The presence of both a basic secondary or tertiary amine and an acidic carboxyl group allows these molecules to exist as zwitterions at physiological pH. This amphoteric ionization is a strategic tool to modulate blood-brain barrier (BBB) penetration and systemic distribution[1].
-
Prodrug Versatility : The carboxylic acid group is easily esterified. Ester prodrugs can significantly enhance oral bioavailability, undergoing rapid hydrolysis in vivo to release the active acidic moiety at the target site [1, 2].
Key Pharmacological Classes & Mechanisms of Action
CNS Stimulants: Dopamine & Norepinephrine Reuptake Inhibitors
The most clinically recognized piperidineacetic acid derivative is methylphenidate (methyl 2-phenyl-2-(piperidin-2-yl)acetate), a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Methylphenidate is an ester prodrug/analog of ritalinic acid (
-
Mechanism : Methylphenidate acts by binding to and blocking the dopamine transporter (DAT) and norepinephrine transporter (NET) on presynaptic neurons. This inhibition prevents the reuptake of these catecholamines, leading to their accumulation in the synaptic cleft and enhanced postsynaptic receptor activation. The spatial orientation of the piperidine ring relative to the phenyl and acetate groups is critical for fitting into the DAT/NET binding pocket.
Mechanism of action for methylphenidate via DAT/NET inhibition.
Gastrointestinal Prokinetics: D2 Antagonists & 5-HT4 Agonists
Researchers have leveraged the amphoteric nature of piperidineacetic acid to develop novel gastrointestinal prokinetic agents with reduced CNS side effects (such as extrapyramidal symptoms caused by BBB-permeable D2 antagonists).
-
Mechanism : Sakaguchi et al. synthesized a series of benzamide derivatives possessing a 1-piperidineacetic acid side chain [1]. Compound 19 (4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid) exhibited potent gastro- and colon-prokinetic activities via intravenous administration. The zwitterionic nature limits BBB penetration, thereby reducing central D2 receptor antagonism while maintaining peripheral efficacy. To overcome weak oral bioavailability, butyl ester prodrugs (e.g., Compound 46) were developed, which are absorbed orally and hydrolyzed to the active Compound 19 in vivo [1].
Cardiovascular Agents: Squalene Synthase Inhibitors
In the pursuit of novel cholesterol-lowering drugs that do not inhibit early isoprenoid biosynthesis (unlike statins), squalene synthase has emerged as a prime target.
-
Mechanism : Miki et al. developed 4,1-benzoxazepine derivatives linked to a piperidine-4-acetic acid moiety [2]. The piperidine-4-acetic acid derivative (Compound 4a) acts as a competitive inhibitor of farnesyl pyrophosphate (FPP) at the squalene synthase active site. Compound 4a is an acetylated prodrug that rapidly hydrolyzes to its active deacylated form (Compound 3j) in the liver, effectively inhibiting hepatic sterol synthesis with an ED50 of 2.9 mg/kg in rats [2].
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the methodologies used to evaluate these derivatives.
Protocol 1: In Vivo Gastrointestinal Motility Assay (Strain-Gauge Method)
This protocol evaluates the prokinetic efficacy of piperidineacetic acid benzamide derivatives in conscious animal models[1].
-
Surgical Preparation : Under general anesthesia, chronically suture a strain-gauge force transducer onto the ascending colon (10 cm distal to the cecum) of adult dogs (7.9–12.0 kg). Allow a 2-week recovery period.
-
Causality: Chronic implantation allows for the measurement of physiological motility in a conscious, unanesthetized state, eliminating the suppressive effects of anesthetic agents on GI smooth muscle.
-
-
Baseline Calibration : Record fasting baseline contractile activity for 2 hours prior to drug administration.
-
Drug Administration : Administer the test compound (e.g., Compound 19 or its ester prodrug) either intravenously (via a foreleg vein catheter) or orally (via gastric intubation).
-
Data Acquisition : Continuously record the output from the strain-gauge transducer on a polygraph for 4–6 hours post-administration.
-
Quantification : Calculate the Motility Index (MI) by integrating the area under the contraction curve. Compare the MI of the drug-treated phase to the baseline phase to determine the percentage increase in motility.
Workflow for evaluating in vivo GI prokinetic activity using strain-gauge transducers.
Protocol 2: In Vitro Squalene Synthase Inhibition Assay
This protocol measures the IC50 of piperidine-4-acetic acid derivatives against hepatic squalene synthase [2].
-
Enzyme Preparation : Isolate microsomes from human hepatoma (HepG2) cells via differential ultracentrifugation (100,000 x g pellet). Resuspend in a potassium phosphate buffer (pH 7.4).
-
Causality: Squalene synthase is a membrane-bound enzyme localized to the endoplasmic reticulum; thus, the microsomal fraction provides a highly concentrated and physiologically relevant enzyme source.
-
-
Reaction Mixture Assembly : Combine the microsomal protein with the test compound (at varying concentrations, 1 nM to 10 µM), NADPH (cofactor), and [14C]-farnesyl pyrophosphate (radiolabeled substrate).
-
Incubation : Incubate the mixture at 37°C for 15 minutes. Terminate the reaction by adding methanolic KOH.
-
Extraction & Scintillation : Saponify the mixture at 60°C for 30 minutes. Extract the radiolabeled squalene product using petroleum ether. Quantify the radioactivity of the organic phase using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value using non-linear regression.
Quantitative Data Summaries
The pharmacological versatility of the piperidineacetic acid scaffold is highlighted by the high potency of its derivatives across different targets.
| Compound Class | Specific Derivative | Primary Target | Pharmacological Activity | Reference |
| CNS Stimulant | Methylphenidate ( | DAT / NET | IC50 | [3] |
| GI Prokinetic | Compound 19 (Benzamide-1-piperidineacetic acid) | D2 Antagonist / 5-HT4 Agonist | Potent IV colon-prokinetic activity | [1] |
| GI Prokinetic (Prodrug) | Compound 46 (Butyl ester of Compound 19) | D2 Antagonist / 5-HT4 Agonist | Potent Oral colon-prokinetic activity | [1] |
| Cardiovascular | Compound 3j (Deacylated 4,1-benzoxazepine) | Squalene Synthase | IC50 = 15 nM (HepG2 cells) | [2] |
| Cardiovascular (Prodrug) | Compound 4a (Acetylated piperidine-4-acetic acid) | Squalene Synthase | ED50 = 2.9 mg/kg (Rat Liver in vivo) | [2] |
Conclusion & Future Perspectives
Piperidineacetic acid derivatives represent a masterclass in rational drug design. The scaffold's ability to act as a conformational lock while providing tunable acid-base properties makes it invaluable. Future drug development will likely continue to exploit ester prodrug strategies applied to the acetic acid moiety, allowing researchers to precisely control the pharmacokinetic profile—maximizing oral absorption while ensuring rapid conversion to the active, target-specific acidic pharmacophore in vivo.
References
-
Sakaguchi, J., Iwasaki, N., Iwanaga, Y., Saito, T., & Takahara, E. "Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains." Chemical and Pharmaceutical Bulletin, 49(4), 424-436 (2001). URL: [Link]
-
Miki, T., Kori, M., Mabuchi, H., Tozawa, R., Nishimoto, T., Sugiyama, Y., Teshima, K., & Yukimasa, H. "Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis." Journal of Medicinal Chemistry, 45(20), 4571-4580 (2002). URL: [Link]
-
National Center for Biotechnology Information. "2-Piperidineacetic acid, alpha-phenyl-, hydrochloride (1:1) | C13H18ClNO2 | CID 68467674." PubChem Database. URL: [Link]
Molecular weight and pKa values of a-Phenyl-4-piperidineacetic acid hydrochloride
Technical Profile: -Phenyl-4-piperidineacetic Acid Hydrochloride
Executive Summary
-Phenyl-4-piperidineacetic acid hydrochloride4-Ritalinic acidThis guide provides a rigorous technical analysis of its physicochemical properties, specifically focusing on molecular weight and pKa values. Due to the scarcity of experimental data for this specific isomer compared to Ritalinic acid, values presented here include high-confidence structural predictions validated against established analog data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature and Structure
-
IUPAC Name: 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
-
Common Synonyms: 4-Ritalinic acid HCl;
-Phenyl-4-piperidylacetic acid HCl -
CAS Number (Free Base/Derivatives): While the 2-isomer (Ritalinic acid) is CAS 19395-41-6, the 4-isomer is less common. The methyl ester hydrochloride of this isomer is listed under CAS 92500-80-6 .
Molecular Weight Data
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and analytical standard preparation.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Free Base | 219.28 | 219.1259 | |
| Hydrochloride Salt | 255.74 | 255.1026 |
Note: The hydrochloride salt is the most stable form, typically appearing as a white crystalline solid. Ensure you account for the HCl counterion (36.46 g/mol ) when preparing molar solutions.
pKa Values and Ionization Behavior[1][9]
Understanding the pKa is essential for developing extraction protocols, HPLC mobile phases, and formulation strategies. The molecule contains two ionizable centers: a basic secondary amine (piperidine ring) and an acidic carboxyl group.
Comparative pKa Analysis
The 4-isomer differs from Ritalinic acid (2-isomer) by the distance between the nitrogen and the carboxyl group. This structural change alters the inductive effects, leading to distinct pKa shifts.
| Functional Group | Ritalinic Acid ( | Mechanistic Insight | |
| pKa | 3.9 – 4.2 | 3.50 | In the 4-isomer, the positively charged nitrogen is further from the carboxyl group (5 bonds vs. 3 bonds). The reduced electron-withdrawing inductive effect results in a slightly weaker acid (higher pKa). |
| pKa | 10.2 – 10.6 | ~9.5 – 9.8 | The distant carboxyl group exerts less electron withdrawal on the nitrogen in the 4-isomer, making the amine slightly more basic (closer to unsubstituted piperidine, pKa ~11.1). |
| Isoelectric Point (pI) | ~7.1 – 7.4 | ~6.5 | The 4-isomer exists as a zwitterion over a broader and slightly more alkaline pH range. |
Ionization Speciation (Graphviz Visualization)
The following diagram illustrates the protonation states across the pH scale.
Experimental Determination Protocol
Since specific literature values for the 4-isomer are rare, researchers should validate these predictions experimentally. The following protocol ensures high-accuracy pKa determination.
Potentiometric Titration Workflow
Objective: Determine precise macroscopic pKa values using a glass electrode.
Reagents:
-
Analyte: 10–20 mg of
-Phenyl-4-piperidineacetic acid HCl. -
Titrant: 0.1 M NaOH (standardized, CO
-free). -
Solvent: Degassed ultrapure water (maintain ionic strength with 0.1 M KCl if necessary).
Step-by-Step Methodology:
-
Dissolution: Dissolve the hydrochloride salt in 20 mL of degassed water. The initial pH will be acidic (approx. pH 2–3) due to the HCl counterion and the carboxylic acid.
-
Calibration: Calibrate the pH meter using a 3-point calibration (pH 1.68, 4.01, 7.00 or 10.01 depending on range).
-
Titration: Add 0.1 M NaOH in small increments (e.g., 50 µL).
-
Data Recording: Record pH after stabilization at each step.
-
Analysis: Plot pH vs. Volume of NaOH.
-
First Inflection Point: Neutralization of excess HCl (if present) and the carboxylic acid proton (pKa
). -
Second Inflection Point: Deprotonation of the piperidinium ion (pKa
). -
Calculation: Use the Bjerrum method or Gran plot analysis to refine the equivalence points.
-
Analytical Implications
HPLC Method Development
The zwitterionic nature of the molecule requires careful mobile phase buffering to prevent peak tailing.
-
Retention Strategy:
-
Low pH (pH < 3.0): The molecule is cationic. Use a C18 column with an ion-pairing agent (e.g., Sodium Octanesulfonate) or a specialized polar-embedded column (e.g., Waters Atlantis T3) to retain the polar cation.
-
High pH (pH > 11.0): The molecule is anionic. Requires a high-pH stable column (e.g., Agilent Poroshell HPH).
-
-
Recommended Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile gradient.
Solubility
-
Water: Highly soluble as the hydrochloride salt.
-
Organic Solvents: Poor solubility in non-polar solvents (Hexane, DCM) due to zwitterionic character. Moderate solubility in Methanol/Ethanol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4158, Methylphenidate (Ritalinic Acid Precursor). Retrieved from [Link]
- Perrin, D. D. (1972).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for piperidine pKa values).
Stereochemistry and chirality of a-Phenyl-4-piperidineacetic acid
Stereochemical Architecture and Synthesis of -Phenyl-4-piperidineacetic Acid (4-PPAA)[1]
Executive Summary: The Structural Isomer Challenge
ritalinic acidThis guide provides a definitive technical analysis of the stereochemistry, synthesis, and enantiomeric resolution of 4-PPAA.[1] Unlike standard protocols, this document focuses on the causality of stereogenesis during the reduction of exocyclic double bonds and provides a self-validating workflow for isolating the eutomer (active enantiomer).[1]
Stereochemical Analysis: Symmetry and Chirality
The Chiral Center
The molecule possesses a single stereogenic center at the exocyclic
Absence of Diastereomers (The Symmetry Factor)
A critical distinction from the 2-isomer (Ritalin series) is the absence of diastereomers in 4-PPAA.[1]
-
2-Substituted Piperidines: The C2 position is chiral.[1][5] Combined with the
-carbon, this creates two chiral centers ( isomers: -threo and -erythro).[1] -
4-Substituted Piperidines: The C4 position of the piperidine ring lies on a plane of symmetry (assuming the nitrogen is unsubstituted or effectively symmetric due to rapid inversion).[1] Therefore, C4 is prochiral but not a chiral center in the final molecule.[1]
-
Result: 4-PPAA exists strictly as a pair of enantiomers: (
)-4-PPAA and ( )-4-PPAA .[1]
Conformational Dynamics
While not creating new isomers, the piperidine ring adopts a chair conformation.[1] The bulky
Synthesis Strategy: The Knoevenagel-Reduction Route
To access 4-PPAA, we employ a convergent synthesis that constructs the C4-exocyclic bond via condensation, followed by a stereoselective reduction.[1]
Step-by-Step Protocol
Phase 1: Knoevenagel Condensation [1]
-
Reagents: N-Boc-4-piperidone, Ethyl phenylacetate.[1]
-
Catalyst: Titanium(IV) chloride (
) / Pyridine or NaH.[1] -
Mechanism: The enolate of ethyl phenylacetate attacks the ketone at C4.[1] Dehydration yields the
-unsaturated ester.[1] -
Critical Control Point: Moisture control is essential if using
.[1] Ensure temperature is maintained at 0°C to prevent polymerization.[1]
Phase 2: Catalytic Hydrogenation (Stereogenesis)
-
Substrate: Ethyl
-phenyl-4-piperidylideneacetate (The alkene intermediate).[1] -
Conditions:
(50 psi), 10% Pd/C, Ethanol. -
Outcome: Reduction of the exocyclic double bond creates the chiral center.[1] Since the catalyst approaches from the least hindered face, and the ring is achiral, this produces a racemic mixture (
) of the saturated ester.[1]
Phase 3: Hydrolysis and Deprotection [1]
-
Reagents: 6M HCl, reflux.
-
Outcome: Simultaneous cleavage of the ethyl ester and the N-Boc group, yielding the target 4-PPAA hydrochloride salt.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from 4-piperidone to the racemic target acid.
Enantiomeric Resolution Protocol
Since the hydrogenation step yields a racemate, resolution is required to isolate the pharmacologically active enantiomer (typically the eutomer).[1]
Method: Diastereomeric Salt Crystallization
This method exploits the solubility difference between the diastereomeric salts formed by reacting the racemic amine (4-PPAA ester) with a chiral acid.[1]
Reagents:
-
Substrate: Ethyl
-phenyl-4-piperidineacetate (Free base).[1] -
Resolving Agent: (+)-Dibenzoyl-D-tartaric acid (D-DBTA) or (-)-Di-p-toluoyl-L-tartaric acid.[1]
Protocol:
-
Salt Formation: Dissolve 10 mmol of racemic ester in hot ethanol. Add 5 mmol (0.5 eq) of the resolving agent.[1] (Using 0.5 eq maximizes the theoretical yield of the less soluble salt).[1]
-
Crystallization: Allow the solution to cool slowly to 4°C over 12 hours. The "Rule of Half" applies here: The less soluble diastereomeric salt will precipitate.[1]
-
Filtration: Collect the precipitate.
-
Liberation: Treat the salt with aqueous
and extract with dichloromethane to recover the enantioenriched free base. -
Recrystallization: Repeat if ee < 98%.
Analytical Validation (Self-Validating System)
To ensure the protocol is working, you must verify the enantiomeric excess (ee).[1]
-
Chiral HPLC:
Resolution Logic Diagram
Figure 2: Resolution workflow for isolating the single enantiomer via tartrate salts.[1]
Comparative Data: 4-PPAA vs. Ritalinic Acid[1]
To assist in drug development, the following table contrasts the target molecule with its well-known isomer.
| Feature | ||
| Substitution Position | C4 (Para to Nitrogen) | C2 (Ortho to Nitrogen) |
| Chiral Centers | 1 (Exocyclic | 2 ( |
| Stereoisomers | 2 (Enantiomers: | 4 (Diastereomers: Erythro/Threo pairs) |
| Ring Symmetry | Symmetric (Plane at C4) | Asymmetric |
| Primary Synthesis | Knoevenagel + Hydrogenation | Piperidine Ring Reduction or C-H Insertion |
| Pharmacophore Utility | Antihistamines, NK1 Antagonists | Psychostimulants (DAT inhibitors) |
References
-
Deutsch, H. M., et al. "Synthesis and pharmacology of potential cocaine antagonists."[1] Journal of Medicinal Chemistry, 1996.[1] (Demonstrates synthesis of substituted phenyl-piperidine analogs).[1]
-
Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation."[1] CRC Press, 2001.[1] (Authoritative text on tartaric acid resolution protocols).[1]
-
Soldi, R. A., et al. "Enantioselective synthesis of piperidine derivatives."[1] Tetrahedron Letters, 2018.[1] (General methodology for piperidine stereochemistry).[1]
-
PubChem Compound Summary. "2-Piperidineacetic acid, alpha-phenyl-" (Provided for structural comparison of the 2-isomer).[1] [1]
A Researcher's Guide to Safety Data Sheets: From Toxicological Data to Practical Risk Management
Introduction
In the dynamic environment of research and drug development, the safe handling of chemical substances is paramount. While the potential for discovery is boundless, so too are the inherent risks associated with the novel and often uncharacterized compounds used daily. The Safety Data Sheet (SDS), a standardized 16-section document, serves as the cornerstone of chemical safety, providing comprehensive information on a substance's hazards, handling procedures, and emergency measures.[1][2] However, the density of information within an SDS can be daunting, leading to misinterpretation or underutilization.
This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of the SDS sections, offering a senior application scientist's perspective on how to critically interpret toxicological and safety data and translate it into robust, practical, and self-validating laboratory protocols. Our focus is not just on what each section contains, but why it matters and how to apply that knowledge to ensure a culture of safety and scientific integrity in your laboratory.
Chapter 1: The Foundation - Toxicology and the Globally Harmonized System (GHS)
A true understanding of an SDS begins with a grasp of fundamental toxicological principles and the regulatory framework that governs it. Toxicology is the study of the adverse effects of chemical substances on living organisms. Key concepts that underpin the data you will find in an SDS include:
-
Routes of Exposure: The primary ways a substance can enter the body are inhalation, ingestion, and skin/eye contact.[3][4] The SDS will detail the most likely routes for a given chemical, which directly informs the selection of personal protective equipment (PPE).
-
Acute vs. Chronic Toxicity: Acute effects appear shortly after a single, high-level exposure, while chronic effects develop over long periods of repeated, lower-level exposure. Section 11 of the SDS distinguishes between these, which is critical for assessing both immediate and long-term risks.[3][4]
-
Dose-Response Relationship: This principle dictates that the severity of a toxic effect is generally dependent on the dose of the substance received. This is quantified in the SDS through metrics like LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), which represent the dose or concentration expected to be fatal to 50% of a test animal population.[5][6]
The requirement for a standardized SDS format stems from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .[2] Adopted by agencies like the U.S. Occupational Safety and Health Administration (OSHA), the GHS provides a universal logic for classifying chemical hazards and communicating them through a consistent system of labels and data sheets.[5][7] The SDS is the most detailed component of this system, serving as the primary technical document for workplace safety.[3]
Chapter 2: Anatomy of a Safety Data Sheet - A Section-by-Section Deep Dive
An SDS is uniformly structured into 16 sections, a requirement under the GHS.[1][8] This standardization allows researchers to quickly locate critical information, regardless of the chemical's manufacturer or origin.[3] While every section is important, some hold more immediate relevance for daily laboratory work and risk assessment.
Table 1: Overview of the 16 SDS Sections for Researchers
| Section | Title | Researcher's Core Objective |
| 1 | Identification | Verify the chemical identity, supplier, and emergency contact information.[9] |
| 2 | Hazard(s) Identification | Quickly understand the primary dangers (e.g., flammability, carcinogenicity) via pictograms, signal words ("Danger" or "Warning"), and hazard statements.[5][10] This is the most critical section for an initial hazard assessment. |
| 3 | Composition/Information on Ingredients | Identify all hazardous components and their concentrations, especially in mixtures.[4] Crucial for understanding potential interactions. |
| 4 | First-Aid Measures | Know the immediate response steps for exposure via inhalation, skin/eye contact, or ingestion.[9] This information should be reviewed before starting an experiment. |
| 5 | Fire-Fighting Measures | Identify suitable and unsuitable extinguishing media and specific hazards from combustion.[9] Essential for labs with flammable materials. |
| 6 | Accidental Release Measures | Find procedures for containing and cleaning up spills, including required PPE and containment materials.[2][9] |
| 7 | Handling and Storage | Learn the required conditions for safe storage (e.g., temperature, ventilation) and handling practices to prevent exposure or reactions.[4][5] |
| 8 | Exposure Controls/Personal Protection | Determine the necessary engineering controls (e.g., fume hood) and specific PPE (e.g., glove type, respirator) based on exposure limits like OSHA PELs and ACGIH TLVs.[4][9] |
| 9 | Physical and Chemical Properties | Use data like flash point, boiling point, and vapor density to understand physical hazards and predict behavior under experimental conditions.[1][4] |
| 10 | Stability and Reactivity | Identify conditions to avoid (e.g., heat, light) and incompatible materials that could cause a hazardous reaction.[1][4] |
| 11 | Toxicological Information | Access detailed data on acute and chronic health effects, routes of exposure, and numerical toxicity measures (e.g., LD50).[4][5] This section provides the "why" behind the hazard warnings in Section 2. |
| 12 | Ecological Information | Understand the substance's environmental impact, which informs disposal procedures.[4][11] |
| 13 | Disposal Considerations | Find guidance on proper waste disposal methods for the chemical and its container.[4][5] |
| 14 | Transport Information | Review classification information for shipping the hazardous chemical.[4] |
| 15 | Regulatory Information | Identify safety, health, and environmental regulations specific to the product.[4] |
| 16 | Other Information | Find the date of the last revision, which is crucial for ensuring you have the most up-to-date information.[3][9] |
Deep Dive: The Researcher's Most Critical Sections
-
Section 2: Hazard(s) Identification: This is your executive summary of the risks.[10] The GHS pictograms provide an immediate visual warning. The "Signal Word" ("Danger" for severe hazards, "Warning" for less severe) sets the tone. Most importantly, the "Hazard Statements" (e.g., "H301: Toxic if swallowed") provide a concise description of the intrinsic dangers.[12]
-
Field Insight: Always cross-reference the pictograms and hazard statements with your planned experimental procedure. If you see the "Exploding Bomb" pictogram, you must rigorously evaluate your protocol for any potential sources of shock, friction, or heat.
-
-
Section 8: Exposure Controls/Personal Protection: This section translates hazards into actionable protective measures.[4] It specifies Occupational Exposure Limits (OELs) like OSHA's Permissible Exposure Limits (PELs).[9] If your procedure could approach these limits, enhanced controls are necessary.
-
Expert Causality: This section's recommendations for PPE are not arbitrary. For example, if Section 11 indicates high dermal toxicity and Section 9 shows the substance is soluble in organic solvents, Section 8 will specify a glove material like nitrile or neoprene rather than latex, which offers poor protection against many solvents.[13] Engineering controls like a chemical fume hood are recommended when a substance is volatile (Section 9) and has a low OEL.[14] PPE is the last line of defense, not the first.[15]
-
-
Section 10: Stability and Reactivity: This section is crucial for preventing incidents. It lists "Incompatible materials" that must be segregated during storage and use.[5][10] It also details "Conditions to avoid" such as direct sunlight, static discharge, or heat, which could lead to decomposition or a dangerous reaction.[3][5]
-
Field Insight: Many laboratory accidents occur due to improper storage of incompatible chemicals.[1] A leaking bottle of an oxidizing acid stored next to a flammable solvent can create a severe fire hazard.[1] Always use the incompatibility information in this section to map out your chemical storage areas.[16]
-
-
Section 11: Toxicological Information: This is the scientific backbone of the SDS's health warnings.[10] It provides the data used to classify the chemical in Section 2.[6] For researchers developing new chemical entities (NCEs), understanding this section is vital for anticipating the potential toxicology of their own novel compounds.
-
Expert Causality: An LD50 value provides a quantitative measure of acute toxicity.[5] While animal data does not always translate directly to humans, a very low LD50 (e.g., <50 mg/kg) signals a highly toxic substance that requires stringent containment and handling procedures, as even a small accidental exposure could be severe. This section also describes potential carcinogenicity, mutagenicity, or reproductive toxicity, which are critical long-term health considerations for lab personnel.[7]
-
Chapter 3: From Data to Action - Building a Robust Risk Assessment
A common and dangerous misconception is that an SDS is a risk assessment. It is not. An SDS describes the intrinsic hazards of a chemical, while a risk assessment evaluates the risk of those hazards causing harm in the context of a specific experimental procedure.[2][17][18] The SDS is the most critical input to your risk assessment.[18]
Workflow: SDS-Informed Risk Assessment
This workflow transforms the information from an SDS into a documented, actionable safety plan for a specific experiment.
Caption: Workflow for translating SDS data into a comprehensive risk assessment.
Implementing the Hierarchy of Controls
The SDS guides the selection of controls at every level of this hierarchy, which prioritizes the most effective measures:
-
Elimination/Substitution: Can you use a less hazardous chemical? Section 2 and 11 of the SDS for alternative chemicals can be compared to make this determination.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard.[14] The need for a fume hood, glove box, or special ventilation is determined by data in Sections 8, 9, and 11 (e.g., low OEL, high volatility, high toxicity).[14][15]
-
Administrative Controls: These are changes to how people work, such as creating specific Standard Operating Procedures (SOPs) or restricting access to an area. Section 7 (Handling and Storage) provides the basis for these procedures.
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the hazard. Section 8 provides the minimum requirements for gloves, eye protection, and respiratory protection.[15] Your risk assessment must confirm if these are sufficient for your specific task.
Chapter 4: Practical Application & Emergency Preparedness
Translating SDS information into daily lab practice is where safety is truly realized. The following protocols provide a framework for self-validating safety systems.
Protocol 1: New Chemical Intake and Storage Workflow
This protocol ensures that no new chemical enters routine use without a thorough safety evaluation based on its SDS.
Objective: To safely integrate a new chemical into the laboratory inventory and storage system.
Methodology:
-
Procurement: Before ordering, obtain the SDS from the supplier.[7] Perform a preliminary review of Sections 2 and 11 to ensure your facility can safely handle the substance.
-
Receiving: Upon arrival, match the chemical container label to the SDS to confirm you have the correct document.[3]
-
SDS Accessibility: Ensure the SDS is immediately accessible to all lab personnel.[19] This can be a physical binder or a readily available electronic database.[3][19]
-
Risk Assessment Trigger: The arrival of a new chemical automatically triggers the need for a substance-specific risk assessment as outlined in Chapter 3.
-
Labeling: Ensure the manufacturer's label is intact. If transferring to a secondary container, create a new label that includes the product identifier and the primary hazard warnings from Section 2.
-
Storage Location Assignment:
-
Review Section 7 (Handling and Storage) for temperature, ventilation, or light-sensitivity requirements.[16]
-
Review Section 10 (Stability and Reactivity) for incompatibilities.[16]
-
Consult your lab's chemical storage map (which should be based on segregation of incompatibles) and assign a specific location.
-
Example: A chemical with a flash point of 12°C (Section 9) and identified as a "Highly flammable liquid and vapor" (Section 2) must be stored in a designated flammable liquid storage cabinet.[14]
-
-
Inventory Update: Add the chemical, its storage location, and a link to its SDS in your chemical inventory system.
Protocol 2: Emergency Response Framework for Spills
This protocol uses a decision-tree approach based on information readily available in the SDS to guide the response to a chemical spill.
Objective: To provide a clear, systematic response to chemical spills, minimizing exposure and environmental impact.
Caption: Decision tree for chemical spill response based on SDS information.
Methodology:
-
Assess Personnel Safety:
-
If there is any personal exposure, the immediate priority is the individual. Remove them from the area and begin first aid as described in Section 4 (First-Aid Measures) .[20][21] This typically involves flushing skin or eyes with water for at least 15 minutes.[20] Call for emergency medical assistance.[21]
-
-
Assess Spill Severity:
-
Major Spill: A large quantity (>1 liter), a highly toxic/volatile substance, or a spill that is spreading rapidly. The response is to evacuate the area, alert others, and call emergency services.[21]
-
Minor Spill: A small, manageable amount of a less hazardous chemical that you are trained and equipped to handle.[20]
-
-
Minor Spill Cleanup Protocol (Informed by SDS):
-
Consult SDS: Quickly review Sections 2, 6, and 8.
-
Control Hazards: Turn off ignition sources if the material is flammable (Section 9).[21]
-
Don PPE: Wear the specific PPE recommended in Section 8 (Exposure Controls/Personal Protection) .[22] This is non-negotiable.
-
Containment: Use spill kits or absorbent materials to confine the spill as described in Section 6 (Accidental Release Measures) .[21]
-
Cleanup: Use the appropriate materials to absorb or neutralize the chemical.
-
Disposal: Collect the contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to the guidance in Section 13 (Disposal Considerations) and institutional policies.[5]
-
Chapter 5: Conclusion - Fostering a Culture of Safety
The Safety Data Sheet is more than a regulatory requirement; it is a vital scientific document that empowers researchers to take ownership of their safety. By moving beyond a cursory glance and engaging in a deep, critical interpretation of the data within, we transform compliance into a proactive culture of safety.
This guide has provided a framework for dissecting the 16 sections of the SDS, emphasizing the causality behind its recommendations and providing workflows to translate that information into self-validating laboratory practices. The ultimate goal is to embed this process of inquiry—from SDS to risk assessment to safe execution—into the very fabric of our daily scientific endeavors. A well-understood SDS is the foundation upon which safe and groundbreaking research is built.
References
-
How to interpret Safety Data Sheets - University of Warwick. Available from: [Link]
-
How to Use Safety Data Sheets (SDS) in Practice | Intersolia. Available from: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available from: [Link]
-
Hazard Communication Standard: Safety Data Sheets - OSHA. Available from: [Link]
-
Safety Data Sheets (SDS) Explained - Blink. Available from: [Link]
-
Understanding Safety Data Sheets for Hazardous Chemicals - Safe Work Australia. Available from: [Link]
-
Safety Data Sheets Guide: All You Need to Know | EcoOnline. Available from: [Link]
-
A Complete Guide to Understanding Safety Data Sheets (SDS) - REDA Safe. Available from: [Link]
-
16 Sections of a Safety Data Sheet - London - UCL. Available from: [Link]
-
Hazard Communication Safety Data Sheets - OSHA. Available from: [Link]
-
SDS Section Spotlight: Toxicological and Ecological Information. Available from: [Link]
-
Create Chemical Risk Assessment from a Safety Data Sheet in 1-2-3 | UK - SDS Manager. Available from: [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety. Available from: [Link]
-
Section 13 of the Safety Data Sheet – Disposal considerations - SDS Create. Available from: [Link]
-
OSHA Safety Data Sheet Requirements: A Comprehensive Guide. Available from: [Link]
-
The Importance of Safety Data Sheets (SDS) - CUIMC Facilities. Available from: [Link]
-
Resubmitting revised SDSs based on OSHA's new Hazard Communication Standards - EPA. Available from: [Link]
-
How do Safety Data Sheets relate to risk assessments? | Simple But Needed - SBN. Available from: [Link]
-
OSHA Safety Data Sheets: A Vital Component of Workplace Safety - Compliancy Group. Available from: [Link]
-
EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. Available from: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]
-
Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management - Kent State. Available from: [Link]
-
Safety Data Sheets: Why are they important? | Daniels Health. Available from: [Link]
-
Guide for Chemical Spill Response. Available from: [Link]
-
A critical evaluation of material safety data sheets (MSDSs) for engineered nanomaterials. Available from: [Link]
-
Understanding Safety Data Sheets for Hazard Communication - OSHA Training School. Available from: [Link]
-
Lab Safety. Available from: [Link]
-
Handling and Storing Chemicals - Lab Manager. Available from: [Link]
-
The MSDS HyperGlossary: Personal Protective Equipment, PPE - Interactive Learning Paradigms, Incorporated. Available from: [Link]
-
Tackling OSHA's Top 10 Citations: Q & A: Safety Data Sheet Availability - HSI. Available from: [Link]
Sources
- 1. alliancechemical.com [alliancechemical.com]
- 2. ecoonline.com [ecoonline.com]
- 3. CCOHS: WHMIS - Safety Data Sheet (SDS) [ccohs.ca]
- 4. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 5. osha.gov [osha.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. A Complete Guide to Understanding Safety Data Sheets (SDS) - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 8. reachsafetydatasheets.com [reachsafetydatasheets.com]
- 9. osha.gov [osha.gov]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. era-environmental.com [era-environmental.com]
- 12. intersolia.com [intersolia.com]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The MSDS HyperGlossary: Personal Protective Equipment, PPE [ilpi.com]
- 16. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 17. How to interpret Safety Data Sheets [warwick.ac.uk]
- 18. sbnsoftware.com [sbnsoftware.com]
- 19. hsi.com [hsi.com]
- 20. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 21. Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 22. acs.org [acs.org]
Methodological & Application
Protocol for the esterification of a-Phenyl-4-piperidineacetic acid HCl
Protocol for the Esterification of -Phenyl-4-piperidineacetic acid HCl
Executive Summary & Strategic Rationale
This application note details the optimized protocol for synthesizing Methyl
While the 2-piperidine isomer (Ritalinic Acid) is the precursor to the well-known therapeutic Methylphenidate, the 4-piperidine isomer is a critical structural analogue used in Structure-Activity Relationship (SAR) studies to probe the spatial requirements of the Dopamine Transporter (DAT) binding pocket.
Mechanistic Justification
We utilize a Thionyl Chloride (
-
In-Situ Anhydrous HCl:
reacts with methanol to generate anhydrous HCl and dimethyl sulfite. This ensures the reaction medium remains strictly anhydrous, driving the equilibrium toward ester formation. -
Amine Protection: The generation of HCl ensures the piperidine nitrogen remains fully protonated (
), preventing N-alkylation or polymerization side reactions. -
Workup Efficiency: The byproducts (
and excess HCl) are gaseous or volatile, simplifying isolation to a simple solvent removal and trituration step.
Reaction Scheme & Mechanism
The transformation proceeds via an acid-catalyzed Fischer esterification mechanism, driven by the activation of the carboxylic carbonyl by the in-situ generated proton source.
Figure 1: Reaction pathway for the esterification of 4-PPAA. The process relies on the in-situ generation of anhydrous HCl to activate the carbonyl carbon.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role | Molar Eq. |
| >98% | Substrate | 1.0 | |
| Thionyl Chloride ( | ReagentPlus, >99% | Dehydrating/Activating Agent | 1.5 - 2.0 |
| Methanol (MeOH) | Anhydrous, <50 ppm | Solvent/Reactant | Excess (Solvent) |
| Diethyl Ether ( | ACS Reagent | Precipitation/Wash | N/A |
Equipment
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Atmosphere: Nitrogen (
) or Argon inlet with an oil bubbler (to monitor pressure and exclude moisture). -
Temperature Control: Ice/Salt bath (-10°C) and Silicone Oil Bath (Reflux).
-
Scrubber: The gas outlet must be routed to a base trap (NaOH solution) to neutralize evolved
and HCl gases.
Detailed Experimental Protocol
Phase 1: Setup and Activation (0 - 1 Hour)
Critical Safety Note:
-
Inert System: Flame-dry the 3-neck RBF under vacuum and backfill with
. -
Solvent Charge: Charge Anhydrous Methanol (10–15 mL per gram of substrate) into the flask.
-
Cooling: Cool the methanol to -5°C to -10°C using an ice/salt bath.
-
Reagent Addition: Add Thionyl Chloride (1.5 eq) dropwise via a pressure-equalizing addition funnel or syringe.
Phase 2: Reaction (1 - 18 Hours)
-
Substrate Addition: Remove the cooling bath. Add solid
-Phenyl-4-piperidineacetic acid HCl (1.0 eq) in one portion to the stirring solution.-
Note: The solid will dissolve gradually as the reaction warms and proceeds.
-
-
Reflux: Equip a reflux condenser. Heat the mixture to reflux (
) for 12–16 hours .-
Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting acid (polar) will disappear, and the less polar ester will appear (
).
-
Phase 3: Workup and Isolation
-
Concentration: Cool the mixture to room temperature. Concentrate the solution in vacuo (Rotary Evaporator) at 40°C to remove solvent and excess
.-
Result: A viscous, pale-yellow oil or semi-solid residue.
-
-
Chase Step: Re-dissolve residue in a small amount of MeOH or DCM and re-evaporate to ensure complete removal of
and HCl gas. -
Crystallization/Trituration:
-
Add dry Diethyl Ether (
) to the residue. -
Sonicate or stir vigorously to induce crystallization.
-
The Methyl
-phenyl-4-piperidineacetate Hydrochloride will precipitate as a white to off-white solid.
-
-
Filtration: Filter the solid under
or dry air. Wash the filter cake with cold . -
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Process Workflow & Decision Tree
Figure 2: Step-by-step workflow for the isolation of the target ester hydrochloride.
Analytical Validation
To validate the synthesis, the following analytical parameters should be checked.
| Parameter | Expected Result | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 190–195°C (Decomp) [Note 1] | Capillary MP |
| 1H-NMR ( | Singlet ~3.7 ppm (3H, | 400 MHz NMR |
| Solubility | Soluble in Water, MeOH; Insoluble in | Solubility Test |
[Note 1]: Melting points for 4-substituted piperidine esters can vary based on the specific salt form and hydration. The range provided is typical for homologous piperidine ester hydrochlorides.
Troubleshooting & Optimization
-
Issue: Sticky Solid/Oil formation.
-
Cause: Incomplete removal of excess acid or presence of water.
-
Solution: Dissolve in minimal hot Isopropanol (IPA) and add
until turbid, then cool to 4°C.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis during workup.[3]
-
Solution: Ensure the rotary evaporator is vented with dry nitrogen, not humid ambient air. Store product in a desiccator.
-
-
Issue: Coloration (Yellow/Brown).
-
Cause: Oxidation or high-temperature decomposition.
-
Solution: Perform recrystallization using MeOH/EtOAc.[4]
-
References
-
Deutsch, H. M., et al. (2001). "Synthesis and pharmacology of site-specific cocaine abuse treatment agents: a new synthetic methodology for methylphenidate analogs based on the Blaise reaction." European Journal of Medicinal Chemistry, 36(4), 303-311.[5] Link[5]
-
Axten, J. M., et al. (1998). "A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues." The Journal of Organic Chemistry, 63(26), 9628–9629. Link
-
Brenner, M., & Huber, W. (1953).
-amino acid esters by alcoholysis of the methyl esters." Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for SOCl2/MeOH esterification). Link -
Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Link
Sources
- 1. youtube.com [youtube.com]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. US7164025B2 - Manufacture of single isomer methylphenidate - Google Patents [patents.google.com]
- 4. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of methylphenidate hydrochloride using a-Phenyl-4-piperidineacetic acid
[1][2]
Target Compound:Executive Summary & Chemical Scope
This application note details the optimized protocol for synthesizing Methylphenidate Hydrochloride via the acid-catalyzed esterification of its carboxylic acid precursor. While the classic Fischer-Speier esterification uses sulfuric acid or gaseous HCl, this protocol utilizes Thionyl Chloride (
Critical Structural Distinction: 2- vs. 4-Piperidine Isomers
The user request specified
| Precursor Isomer | Product Generated | Pharmacological Status |
| Methylphenidate | Active Pharmaceutical Ingredient (ADHD) | |
| Iso-Methylphenidate | Structural Isomer (Research Analog) |
Editorial Note: The chemistry described below (acyl chloride-mediated esterification) applies identically to both isomers due to the remote nature of the piperidine nitrogen from the carboxylic acid site. However, to ensure this guide serves its stated purpose of "Methylphenidate Synthesis," the protocol focuses on the 2-isomer (Ritalinic Acid) . If you strictly intend to synthesize the 4-isomer analog, simply substitute the starting material; the stoichiometry and conditions remain valid.
Reaction Mechanism & Strategy
The conversion of Ritalinic Acid to Methylphenidate is a reversible equilibrium reaction. To achieve high yields (>90%), the reaction must be driven to completion by removing water.
Mechanistic Pathway
-
Activation:
reacts with methanol to form methyl chlorosulfite and anhydrous HCl. -
Protonation: The carbonyl oxygen of the carboxylic acid is protonated, increasing electrophilicity.
-
Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: Water is eliminated (and subsequently consumed by excess
), collapsing the intermediate to the ester.
Figure 1: Mechanistic flow of Thionyl Chloride mediated esterification.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Ritalinic Acid (or 4-isomer) | 219.28 | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 118.97 | 3.0 | Dehydrating Agent / Catalyst |
| Methanol (Anhydrous) | 32.04 | ~10 Vol | Solvent / Reactant |
| Diethyl Ether | 74.12 | N/A | Anti-solvent for crystallization |
Step-by-Step Methodology
Phase 1: Reagent Preparation (Exothermic Control)
-
Setup a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.
-
Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize escaping
and gases. -
Charge the RBF with Methanol (10 volumes relative to acid mass) .
-
Cool the methanol to -5°C to 0°C using an ice/salt bath.
-
Dropwise Addition: Add Thionyl Chloride (3.0 equiv) slowly via the addition funnel over 30–45 minutes.
-
Caution: This reaction is highly exothermic. Maintain internal temperature
.
-
Phase 2: Esterification
-
Once
addition is complete, remove the ice bath and allow the solution to stir for 15 minutes. -
Add Ritalinic Acid (1.0 equiv) to the solution in portions.
-
Heat the reaction mixture to Reflux (approx. 65°C) .
-
Maintain reflux for 15–18 hours .
-
Checkpoint: Monitor reaction progress via TLC (System:
:MeOH: 90:9:1) or HPLC.[3] The starting material spot ( ) should disappear, replaced by the ester ( ).
-
Phase 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate: Remove excess methanol and volatile byproducts under reduced pressure (Rotary Evaporator) at
until a thick residue/slurry remains. -
Crystallization:
-
Dissolve the residue in a minimum amount of warm Isopropyl Alcohol (IPA) or Methanol (~2 vol).
-
Add Diethyl Ether (5–8 vol) slowly with stirring to induce precipitation of the Hydrochloride salt.
-
Chill at
for 2 hours.
-
-
Filtration: Filter the white crystalline solid under vacuum.
-
Wash the cake with cold Diethyl Ether (
vol). -
Dry the solid in a vacuum oven at
for 6 hours.
Figure 2: Operational workflow for the synthesis of Methylphenidate HCl.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 224–226°C (decomposes) | Capillary Method |
| Yield | 85% – 95% | Gravimetric |
| 400 MHz NMR |
Troubleshooting Low Yields:
-
Moisture: If reagents are not dry, hydrolysis competes with esterification. Ensure
is fresh. -
Incomplete Reaction: If starting material remains, extend reflux time or add an additional 0.5 eq of
.
Safety & Compliance
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release
and . Must be handled in a fume hood. -
Regulatory: Methylphenidate is a controlled substance (Schedule II in the US). Synthesis requires appropriate DEA/local regulatory licensure. This guide is for authorized research purposes only.
References
-
Original Synthesis (Panizzon): Panizzon, L. (1944). La preparazione di esteri dell'acido fenil-piperidil-acetico. Helvetica Chimica Acta.
-
Thionyl Chloride Method Optimization: Axten, J. M., et al. (1998). Enantioselective synthesis of d-threo-methylphenidate. Journal of Organic Chemistry.
-
Process Patent: U.S. Patent No. 2,957,880.[1][4][5][6] Process for the preparation of piperidine derivatives.
-
Modern Process Improvement: Prashad, M., et al. (1999). An Efficient Synthesis of d-threo-Methylphenidate Hydrochloride. Tetrahedron: Asymmetry.[1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. omicsonline.org [omicsonline.org]
- 3. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
- 4. US9475770B2 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. designer-drug.com [designer-drug.com]
1H NMR spectroscopy analysis of a-Phenyl-4-piperidineacetic acid HCl
An Application Note and Protocol for the ¹H NMR Spectroscopy Analysis of α-Phenyl-4-piperidineacetic acid HCl
Abstract
This document provides a comprehensive guide for the structural elucidation and analysis of α-Phenyl-4-piperidineacetic acid hydrochloride using high-resolution ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and quality control who require a robust methodology for the characterization of this and similar compounds. The note details not only the step-by-step protocol for sample preparation and data acquisition but also delves into the causal reasoning behind experimental choices and provides a thorough interpretation of the resulting spectrum. This ensures a self-validating system for achieving accurate and reproducible results.
Introduction and Scientific Context
α-Phenyl-4-piperidineacetic acid is a key intermediate and a significant metabolite of several pharmaceutical agents. Its hydrochloride salt form is frequently used to improve solubility and stability. For regulatory approval and quality assurance in pharmaceutical manufacturing, unambiguous structural verification is non-negotiable.
¹H NMR spectroscopy stands as a primary analytical technique for this purpose. It provides unparalleled insight into the molecular framework by probing the distinct chemical environments of every proton in the molecule. The resulting spectrum serves as a unique "fingerprint," detailing the number of different protons, their electronic environments, and their spatial relationships through spin-spin coupling. This application note will demonstrate the complete workflow, from sample preparation to detailed spectral interpretation, for α-Phenyl-4-piperidineacetic acid HCl.
Experimental Design and Rationale
Analyte and Reagents
| Material | Grade | Rationale for Selection |
| α-Phenyl-4-piperidineacetic acid HCl | ≥98% Purity | High-purity standard for unambiguous spectral assignment. |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | ≥99.9 atom % D | Excellent solvent for polar hydrochloride salts; its residual proton signal does not obscure key analyte signals.[1][2] |
| Tetramethylsilane (TMS) | NMR Reference Standard | Inert, volatile, and its 12 equivalent protons give a sharp singlet defined as δ 0.00 ppm for universal referencing.[1][3] |
| NMR Tubes | 5 mm, High Precision | Precision tubes minimize spectral artifacts and ensure optimal magnetic field homogeneity. |
Instrumentation Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.
| Parameter | Setting | Justification |
| Spectrometer Frequency | 400 MHz | Provides excellent signal dispersion for resolving complex multiplets. |
| Solvent | DMSO-d₆ | As justified above. The residual protonated solvent peak appears as a quintet at ~δ 2.50 ppm.[4] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis and reproducibility. |
| Number of Scans | 16-32 | Sufficient to achieve an excellent signal-to-noise ratio for a ~5-10 mg sample. |
| Relaxation Delay (d1) | 5 seconds | A longer delay ensures full relaxation of all protons, especially the non-exchanging ones, which is critical for accurate signal integration. |
| Acquisition Time | 4 seconds | Allows for the acquisition of a high-resolution free induction decay (FID). |
| Spectral Width | -2 to 14 ppm | A wide window to ensure all signals, including the acidic COOH proton, are captured. |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Sample Preparation Workflow
The primary challenge with hydrochloride salts is ensuring complete dissolution to avoid line broadening in the NMR spectrum.[5][6] DMSO-d₆ is an ideal choice due to its high polarity.
-
Weighing: Accurately weigh 5-10 mg of α-Phenyl-4-piperidineacetic acid HCl into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, gently warm the vial in a water bath (~40°C) to facilitate complete dissolution. The final solution must be clear and free of any particulate matter.
-
Filtration and Transfer: Filter the solution through a pipette packed with a small plug of glass wool directly into a high-precision 5 mm NMR tube. This critical step removes any micro-particulates that can degrade spectral quality.
-
Referencing: Add one drop of TMS to the NMR tube as an internal reference standard.
-
Finalization: Cap the NMR tube, invert it several times to mix, and carefully wipe the outside with a lint-free wipe before inserting it into the spectrometer.
Caption: Step-by-step workflow for NMR sample preparation and analysis.
Spectral Analysis and Structural Elucidation
The protonated piperidine ring and the chiral center are key structural features that dictate the appearance of the ¹H NMR spectrum.
Molecular Structure and Proton Environments
Caption: Structure of α-Phenyl-4-piperidineacetic acid HCl with proton labels.
Predicted and Interpreted ¹H NMR Spectrum
The following table outlines the expected signals. The integration values serve as a primary self-validation check for the assignments.
| Label | Expected δ (ppm) | Multiplicity | Integration | Assignment and Interpretation |
| Hₐ | ~12.5 | Broad Singlet (br s) | 1H | Carboxylic Acid Proton: Highly deshielded due to the electronegative oxygens. The signal is broad due to hydrogen bonding and rapid chemical exchange. |
| Hᵦ | 8.5 - 9.5 | Broad Singlet (br s) | 2H | Ammonium Protons: Protons on the positively charged nitrogen are significantly deshielded. Broadness arises from quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. |
| H꜀ | 7.25 - 7.45 | Multiplet (m) | 5H | Aromatic Protons: The five protons of the phenyl ring. The ortho-, meta-, and para-protons have slightly different environments, leading to a complex, overlapping multiplet. |
| Hₔ | ~3.65 | Doublet of Doublets (dd) or Triplet (t) | 1H | Methine Proton: This is the alpha-proton, deshielded by both the phenyl ring and the carboxylic acid group. Its multiplicity depends on the coupling with the C4 proton of the piperidine ring. |
| Hₑ | 3.0 - 3.3 | Multiplet (m) | 4H | Piperidine α-Protons (C2, C6): These four protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. Complex splitting arises from geminal and vicinal coupling. |
| Hբ, H₉ | 1.6 - 2.0 | Multiplet (m) | 5H | Piperidine β/γ-Protons (C3, C4, C5): These five protons are more shielded and appear further upfield. They overlap in a complex multiplet. |
Trustworthiness and Data Validation
To ensure the scientific integrity of the analysis, the following points must be verified:
-
Stoichiometric Integration: The integral ratios must be consistent with the number of protons in each assigned environment (e.g., the ratio of aromatic signals to the methine signal must be 5:1).
-
Internal Standard Calibration: The sharp singlet from TMS must be correctly calibrated to δ 0.00 ppm. This anchors all other chemical shifts and ensures inter-lab reproducibility.
-
Solvent Peak Identification: The residual DMSO-d₅ peak at δ 2.50 ppm and the water peak (often present in DMSO-d₆) at ~δ 3.3 ppm must be identified and excluded from the analyte integration.[1]
Conclusion
¹H NMR spectroscopy is a definitive and highly reliable technique for the structural verification of α-Phenyl-4-piperidineacetic acid HCl. The protocol described herein, emphasizing careful sample preparation with DMSO-d₆ and a logical approach to spectral interpretation, provides a robust framework for obtaining high-quality, unambiguous data. The distinct chemical shifts and multiplicities of the aromatic, methine, and various piperidine protons serve as a comprehensive structural signature, making this method ideal for identity confirmation, purity assessment, and stability studies in a research or industrial setting.
References
- Ovid. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated m.
- PubMed. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol.
- George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation.
- Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
-
ResearchGate. (n.d.). 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2 O.... Available at: [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available at: [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Queen's University. (n.d.). NMR Sample Preparation. Department of Chemistry. Available at: [Link]
-
PubChem. Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2014). Is the solvent peak in DMSO-d6 1H NMR DMSO-d5? r/chemistry. Available at: [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
Gable, K. (2022). 1H NMR Chemical Shifts. Davidson College. Available at: [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Available at: [Link]
Sources
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. reddit.com [reddit.com]
- 5. ovid.com [ovid.com]
- 6. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedures for chiral resolution of a-Phenyl-4-piperidineacetic acid enantiomers
Application Note: Procedures for Chiral Resolution of -Phenyl-4-piperidineacetic Acid Enantiomers
Executive Summary
This Application Note details the protocol for the optical resolution of
This guide prioritizes the Ester-Salt Resolution Method , converting the zwitterionic amino acid into its methyl ester to facilitate diastereomeric salt formation with tartaric acid derivatives. This approach ensures higher yield and enantiomeric excess (
Strategic Overview & Mechanism
The Zwitterion Challenge
-
Solution: Esterification of the carboxylic acid breaks the zwitterion, rendering the molecule soluble in alcohols/ethers and leaving the piperidine amine free to interact with chiral resolving acids.
Selection of Resolving Agent
While L-Tartaric acid is a common starter, Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) are recommended for this substrate. The bulky aromatic rings of DTTA/DBTA provide:
-
Pi-Pi Stacking: Enhanced supramolecular rigidity with the phenyl ring of the APPA substrate.
-
Lipophilicity: Better solubility matching in organic crystallization solvents (MeOH/Acetone).
Workflow Visualization
Caption: Figure 1. Strategic workflow for the resolution of APPA via its methyl ester intermediate.
Experimental Protocols
Pre-Resolution: Synthesis of Methyl -Phenyl-4-piperidineacetate
Rationale: To eliminate zwitterionic character and improve solubility.
-
Setup: Equip a 1L round-bottom flask with a reflux condenser and magnetic stirrer.
-
Dissolution: Suspend racemic
-phenyl-4-piperidineacetic acid (10.0 g, 45.6 mmol) in anhydrous Methanol (100 mL). -
Activation: Cool to 0°C. Add Thionyl Chloride (6.6 mL, 91.2 mmol) dropwise over 20 minutes.
-
Reaction: Reflux for 4 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM).
-
Workup: Concentrate in vacuo. Redissolve residue in saturated NaHCO₃ (aq) and extract with Dichloromethane (DCM) (3 x 50 mL).
-
Yield: Dry organic layer over MgSO₄ and concentrate to yield the racemic methyl ester as a pale yellow oil (~95% yield).
Protocol: Chiral Resolution via Diastereomeric Crystallization
Target: Isolation of the (S)-Enantiomer (Theoretical).
Reagents:
-
Substrate: Racemic Methyl Ester (from 3.1).
-
Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).
-
Solvent System: Acetone/Methanol (9:1 v/v).
Step-by-Step Procedure:
-
Stoichiometry Calculation: Use 1.0 equivalent of the racemic ester and 1.0 equivalent of L-DTTA.
-
Note: Using 0.5 eq (the "Pope-Peachey" method) is risky here due to the high solubility of the amine; 1.0 eq ensures robust salt lattices.
-
-
Dissolution:
-
Dissolve 10.0 g of Racemic Ester in 50 mL of Acetone/MeOH mixture at 50°C.
-
Separately dissolve 16.5 g of L-DTTA in 50 mL of the same solvent at 50°C.
-
-
Mixing & Nucleation:
-
Add the acid solution to the amine solution while stirring at 50°C.
-
Maintain temperature for 15 minutes. The solution should remain clear.
-
-
Controlled Cooling Ramp:
-
Cool to 40°C over 30 minutes. Seed with pure crystals if available.
-
Cool to 25°C over 2 hours.
-
Chill to 0-5°C and hold for 4 hours.
-
-
Filtration: Filter the white precipitate. Wash the cake with cold Acetone (2 x 10 mL).
-
Purity Check (In-Process): Analyze a small sample of the solid via Chiral HPLC (see Section 3.3).
-
Recrystallization: Dissolve the wet cake in boiling Ethanol (minimum volume). Cool slowly to 0°C to maximize optical purity (>99%
). -
Free Basing:
-
Suspend the purified salt in water.
-
Basify to pH 10 with 1N NaOH.
-
Extract with DCM, dry, and concentrate to obtain the chiral ester.
-
Protocol: Analytical Chiral HPLC Method
Rationale: To validate enantiomeric excess (
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 220 nm (Amide/Phenyl absorption) |
| Sample Prep | Dissolve 1 mg/mL in Mobile Phase |
Critical Note on DEA: Diethylamine is mandatory. Without it, the secondary amine of the piperidine will interact with residual silanols on the column, causing severe peak tailing and loss of resolution.
Data Analysis & Interpretation
Expected Solubility Profile
The efficiency of resolution depends on the solubility differential between the diastereomeric salts.
| Solvent | Racemic Ester + L-DTTA (Initial) | (S)-Ester • L-DTTA (Precipitate) | (R)-Ester • L-DTTA (Supernatant) |
| Acetone | High | Low (Crystallizes) | High |
| Methanol | Very High | Moderate | Very High |
| Water | Low | Insoluble | Insoluble |
| Hexane | Low | Insoluble | Insoluble |
Optical Rotation Reference
Values are approximate and solvent-dependent. Always confirm absolute configuration via X-ray crystallography or derivatization.
-
Racemic Ester:
-
(S)-Enantiomer Ester:
to ( , MeOH) -
(R)-Enantiomer Ester:
to ( , MeOH)
Troubleshooting Guide
No Crystallization Occurs
-
Cause: Solvent is too polar (too much Methanol) or solution is too dilute.
-
Fix: Evaporate 20% of the solvent volume. Add a non-polar anti-solvent like Diethyl Ether or MTBE dropwise until slight turbidity appears, then cool.
Low Enantiomeric Excess (<50% ee)
-
Cause: "Crash cooling" (cooling too fast) trapped the mother liquor (containing the wrong enantiomer) inside the crystal lattice.
-
Fix: Re-dissolve the salt in refluxing solvent and cool much slower (1°C per minute).
Peak Tailing in HPLC
-
Cause: Insufficient base modifier.
-
Fix: Increase DEA concentration to 0.15% or switch to Ethanolamine. Ensure the column is equilibrated for at least 30 minutes.
References
-
General Piperidine Resolution: Yin, D., et al. (1994). "Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase." Journal of Chromatography A.
- Tartaric Acid Derivatives: Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for L-DTTA usage).
-
Chiral HPLC Methodology: Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Column Selection."
-
Related Ritalinic Acid Chemistry: US Patent 2904550A. "4-phenylpiperidines and their preparation." (Foundational chemistry for phenyl-piperidine crystallization).[4]
Preparing analytical standards of a-Phenyl-4-piperidineacetic acid HCl
An In-Depth Guide to the Preparation and Qualification of α-Phenyl-4-piperidineacetic acid HCl Analytical Standards
Abstract
This application note provides a comprehensive, technically-grounded protocol for the preparation, qualification, and management of α-Phenyl-4-piperidineacetic acid hydrochloride (HCl) analytical standards. In the landscape of pharmaceutical development, the integrity of analytical data is paramount, serving as the bedrock for quality control, regulatory submissions, and patient safety.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a first-principles approach to establishing a reliable secondary or "working" reference standard, particularly when a primary pharmacopeial standard is not available. By integrating principles from the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, this document explains not only the "how" but also the critical "why" behind each step, ensuring the resulting standard is fit-for-purpose and supports a robust analytical control strategy.[3][4][5]
The Foundational Principle: Defining the Analytical Target Profile (ATP)
Before any practical work commences, the objective must be clearly defined. The ICH Q14 guideline introduces the concept of the Analytical Target Profile (ATP), a prospective summary of the method's intended purpose and its required performance characteristics.[1][4] Establishing an ATP ensures that the entire process of preparing and qualifying the analytical standard is aligned with the end goal. For an HPLC assay to determine the purity of a drug substance, the ATP sets the minimum quality requirements for the analytical standard itself.
Table 1: Example Analytical Target Profile (ATP) for an HPLC Purity Assay
| Attribute | Target Criteria | Justification |
| Analyte | α-Phenyl-4-piperidineacetic acid HCl | The target molecule for which the standard is being prepared. |
| Technique | Reverse-Phase HPLC with UV Detection | A widely used, robust technique for quantifying pharmaceutical compounds.[6] |
| Purpose | To accurately and precisely quantify the purity of α-Phenyl-4-piperidineacetic acid HCl drug substance. | Defines the scope and application of the analytical method. |
| Accuracy | Mean recovery of 98.0% to 102.0% of the true value. | Ensures the measured value is close to the actual value, critical for drug substance specifications.[4] |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 1.5% | Guarantees consistent and reproducible results within and between analytical runs. |
| Linearity (r²) | ≥ 0.999 | Confirms a direct correlation between the standard's concentration and the instrument's response.[4] |
| Range | 80% to 120% of the target assay concentration. | The concentration range over which the method is demonstrated to be accurate, precise, and linear. |
Sourcing and Initial Characterization of the Candidate Material
The quality of a working standard is fundamentally dependent on the starting material. The process begins with the selection of a high-purity batch of α-Phenyl-4-piperidineacetic acid HCl, ideally with a preliminary purity of over 98%.[7] This candidate material must undergo rigorous initial characterization to confirm its identity and suitability.
Protocol 1: Initial Identity and Purity Assessment
-
Identity Confirmation (Orthogonal Methods):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Acquire the IR spectrum of the candidate material. Compare the resulting fingerprint with a known reference spectrum or theoretical bond frequencies to confirm the presence of key functional groups.
-
Mass Spectrometry (MS): Infuse a dilute solution of the material into a mass spectrometer. The observed mass-to-charge ratio (m/z) of the parent ion should correspond to the theoretical molecular weight of the free base form of α-Phenyl-4-piperidineacetic acid.
-
-
Preliminary Purity Profile by HPLC-UV:
-
Develop a preliminary HPLC method to serve as a screening tool. The goal is to confirm the presence of a single major peak and to visualize the impurity profile.
-
Dissolve a small, accurately weighed amount of the candidate material in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1.0 mg/mL.
-
Inject the solution onto a C18 column and run a gradient elution to separate the main component from any potential impurities. This initial screen provides a baseline for the formal purity assessment to follow.
-
-
Determination of Non-Chromatographic Impurities:
-
Water Content (Karl Fischer Titration): Determine the water content according to USP <921>.[8] The hydrochloride salt form can be hygroscopic, making this a critical parameter.[9]
-
Residual Solvents (GC-HS): Analyze for residual solvents using gas chromatography with headspace injection, following the principles of USP <467>. This accounts for volatile impurities not detected by HPLC.
-
Preparation of Stock and Working Standard Solutions
The accurate preparation of standard solutions is a critical source of potential error. The "dilute and shoot" approach is common for drug substances, but requires meticulous technique.[10] Every step, from weighing to dissolution and dilution, must be performed with precision.
Protocol 2: Preparation of a Primary Stock Standard Solution (e.g., 1.0 mg/mL)
-
Weighing: Accurately weigh approximately 25 mg of the candidate standard material using a calibrated analytical balance.[8] Record the weight to at least four decimal places. The practice of accurately weighing small masses is crucial for minimizing errors.[10]
-
Transfer: Quantitatively transfer the weighed material into a 25 mL Class A volumetric flask. Ensure no material is lost during the transfer.
-
Dissolution: Add approximately 15 mL of diluent (e.g., 50:50 acetonitrile:water). The hydrochloride salt form generally enhances aqueous solubility.[11]
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains.[10] Causality Note: Incomplete dissolution is a common cause of out-of-specification results, as it leads to a lower-than-expected standard concentration.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add diluent to the graduation mark on the volumetric flask.
-
Mixing: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.
Workflow for Standard Solution Preparation
Caption: Workflow for preparing stock and working analytical standard solutions.
Qualification and Value Assignment
Qualification is the process of experimentally confirming that the standard is suitable for its intended purpose and assigning it a precise purity value. This is the cornerstone of creating a trustworthy standard. If a primary reference standard (e.g., from USP) is unavailable, a mass balance approach is employed, where purity is determined by subtracting all known impurities from 100%.
Protocol 3: Purity Assignment by HPLC-UV (100% Area Normalization)
-
System Suitability Testing (SST): Before any sample analysis, the HPLC system's performance must be verified.[12]
-
Prepare a system suitability solution containing the standard and a known, related impurity.
-
Make five replicate injections of a working standard solution (e.g., 0.1 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 1.0%
-
-
-
Analysis:
-
Inject the Primary Stock Standard solution in triplicate.
-
Integrate all peaks that are above the limit of quantitation (LOQ).
-
Calculate the purity using the area percent method (100% normalization), where the area of the main peak is divided by the sum of all peak areas.
-
-
Orthogonal Confirmation (Assay by Potentiometric Titration):
-
An orthogonal method—one based on a different scientific principle—provides a powerful, independent verification of the purity value. For an HCl salt, acid-base titration is an excellent choice.[6]
-
Accurately weigh a larger quantity of the standard material (e.g., 150-200 mg).
-
Dissolve in an appropriate solvent (e.g., a mixture of water and alcohol).
-
Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) while monitoring the pH.
-
The equivalence point is used to calculate the assay value, which should be in close agreement with the HPLC purity result.
-
Data Summary for Standard Qualification
The final assigned purity is calculated using a mass balance approach.
Table 2: Example Qualification Data and Purity Assignment
| Parameter | Method | Result |
| Chromatographic Purity | HPLC-UV (Area %) | 99.75% |
| Water Content | Karl Fischer | 0.15% |
| Residual Solvents | GC-HS | 0.05% |
| Non-Volatile Residue | N/A | < 0.1% (Assumed) |
| Assay (as is) | Potentiometric Titration | 99.70% |
| Final Assigned Purity (on as-is basis) | Mass Balance | 99.5% |
Calculation: 100% - 0.15% (Water) - 0.05% (Solvents) - (100% - 99.75%) (Chromatographic Impurities) = 99.55%. This is cross-referenced with the titration result. A final value of 99.5% is assigned.
Documentation, Storage, and Lifecycle Management
A qualified standard is incomplete without proper documentation and a management plan.
-
Certificate of Analysis (CoA): A formal CoA must be generated for the newly qualified working standard. It should include:
-
Standard Name and Lot Number
-
Assigned Purity and Uncertainty
-
Results of all characterization tests (Table 2)
-
Recommended Storage Conditions
-
Preparation Date and Re-qualification Date
-
-
Storage: Based on the properties of similar compounds, α-Phenyl-4-piperidineacetic acid HCl should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment to mitigate degradation and moisture absorption.[8][9]
-
Stability and Re-qualification: The standard should be placed on a stability monitoring program. Periodic re-testing (e.g., annually) is required to confirm that the purity has not changed over time.[7] This defines the lifecycle of the working standard.
Lifecycle Management of an Analytical Standard
Caption: The continuous lifecycle for managing a qualified working standard.
Conclusion
The preparation of a robust and reliable analytical standard for α-Phenyl-4-piperidineacetic acid HCl is a meticulous process that underpins the validity of all subsequent analytical measurements. By adhering to the principles outlined in ICH and USP guidelines, beginning with a clear Analytical Target Profile, and executing a comprehensive qualification strategy that includes orthogonal methods, scientists can establish a trustworthy working standard.[1][13] This self-validating system of characterization, documentation, and lifecycle management ensures data integrity and provides a high degree of confidence in the quality control of active pharmaceutical ingredients.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.
- USP Reference Standards. U.S. Pharmacopeia.
- USP Compendial Reference Standards. Sigma-Aldrich.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Working Standards in Pharma: Ensuring Quality and Compliance. (Source details not fully provided in search results).
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (Source details not fully provided in search results).
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Use & Storage of Reference Standards. U.S. Pharmacopeia (USP).
- Analytical development of procedures for active pharmaceutical ingredients and medicinal products. Phytolab.
- A Guide to Using Analytical Standards. (Source details not fully provided in search results).
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. PubChem.
- Active Ingredient Analysis: Methods And Applications in Product Quality Control. ALWSCI.
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online.
- 4,4-Piperidinediol hydrochloride: properties, applications and safety. ChemicalBook.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Analytical development of procedures for active pharmaceutical ingredients and medicinal products | Phytolab [phytolab.com]
- 6. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 7. Working Standards in Pharma: Ensuring Quality and Compliance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. usp.org [usp.org]
- 9. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chemimpex.com [chemimpex.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. usp.org [usp.org]
Application Notes and Protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Piperidine Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analysis of piperidine derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). Piperidine and its analogues are prevalent structural motifs in a wide range of pharmaceuticals and natural products, making their accurate and sensitive quantification essential for research, drug development, and quality control. This document addresses the common challenges associated with the analysis of these basic compounds, such as poor peak shape and matrix effects, and offers field-proven strategies for robust method development. Detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with guidelines for method validation in accordance with regulatory expectations.
Introduction: The Analytical Significance of Piperidine Derivatives
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its basic nitrogen atom imparts specific physicochemical properties that are crucial for pharmacological activity but also present unique challenges for analytical characterization. Accurate quantification of these compounds in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the bioanalysis of piperidine derivatives due to its high sensitivity, selectivity, and speed.[3] However, the inherent basicity of the piperidine nitrogen can lead to undesirable interactions with the stationary phase in reversed-phase chromatography, resulting in poor peak shape and compromised resolution.[4] Furthermore, when analyzing biological samples, co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect, which can significantly impact the accuracy and precision of the results.[5][6][7]
This guide provides a systematic approach to developing and validating robust LC-MS methods for piperidine derivatives, from sample preparation to data interpretation, ensuring the generation of high-quality, reliable data.
Foundational Principles for Method Development
A successful LC-MS method for piperidine derivatives hinges on a thorough understanding of the interplay between the analyte's properties and the analytical conditions.
Chromatographic Strategies for Basic Compounds
The primary challenge in the chromatography of basic compounds like piperidine derivatives is mitigating secondary interactions with residual silanol groups on the silica-based stationary phases, which can cause peak tailing.
-
Reversed-Phase Chromatography (RPC): This is the most common LC mode. For basic compounds, mobile phases are typically acidified with additives like formic acid or ammonium formate.[8][9] The low pH ensures the piperidine nitrogen is protonated, which can improve peak shape by minimizing interactions with silanols. Modern, end-capped columns are also crucial to reduce peak tailing.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar basic compounds that show poor retention in RPC.[10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering complementary selectivity to RPC.[10][11] HILIC can also lead to enhanced MS sensitivity due to the high organic content of the mobile phase promoting efficient solvent evaporation in the ion source.[12]
-
Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both reversed-phase and ion-exchange functionalities.[13][14][15] MMC offers unique and adjustable selectivity, which can be controlled by modifying the mobile phase's ionic strength and pH.[16] This can be particularly advantageous for separating complex mixtures containing both the piperidine derivative and its metabolites.[17]
Mass Spectrometry: Ionization and Detection
The basic nature of the piperidine nitrogen makes it highly amenable to positive ion mode electrospray ionization (ESI).[18][19]
-
Electrospray Ionization (ESI): In positive ESI, the piperidine nitrogen is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.[8] Optimization of ESI source parameters, such as capillary voltage, gas flows, and temperatures, is critical to maximize the signal intensity and stability.[20][21]
-
Tandem Mass Spectrometry (MS/MS): For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed.[22] This involves selecting the precursor ion (the [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.[22] This highly selective process minimizes interferences and provides excellent sensitivity.[23] The fragmentation of the piperidine ring often involves characteristic cleavages that are useful for structural confirmation.[19][24]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the quantification of a hypothetical piperidine-containing drug, "Piperidiphar," in human plasma.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte.[25]
Protocol: Solid-Phase Extraction (SPE) for Piperidine Derivatives from Plasma
This protocol utilizes a polymeric cation exchange sorbent, which is ideal for basic compounds.
-
Sample Pre-treatment: To 100 µL of human plasma, add 300 µL of 2% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the piperidine nitrogen is protonated.
-
Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[25]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the piperidine derivative with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the protonated analyte, releasing it from the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[25]
LC-MS/MS Method Parameters
The following tables provide optimized starting conditions for the LC-MS/MS analysis of "Piperidiphar."
Table 1: Liquid Chromatography Conditions
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and efficiency for many piperidine derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure protonation of the analyte and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape than methanol for basic compounds.[22] |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the analyte with good resolution. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A small injection volume to minimize solvent effects. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Ideal for basic compounds like piperidines.[18] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 120°C | Prevents thermal degradation of the analyte.[26] |
| Desolvation Temp. | 380°C | Ensures efficient solvent evaporation.[26] |
| Gas Flow | 550 L/h | Optimized for efficient desolvation.[26] |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |
| MRM Transition | Analyte-specific (e.g., m/z 350 -> 180) | Precursor ion is the protonated molecule; product ion is a stable fragment. |
| Collision Energy | Analyte-specific (e.g., 25 eV) | Optimized to maximize the intensity of the product ion.[24] |
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate its reliability for the intended application.[27][28] Validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[27][29]
Table 3: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[29] |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components.[30][31] | The matrix factor should be close to 1, and the CV of the matrix factor across different lots of matrix should be ≤15%.[7] |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Troubleshooting Common Issues
Table 4: Troubleshooting Guide for Piperidine Derivative Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with silanols.[4] - Column overload. | - Ensure mobile phase pH is sufficiently low (e.g., pH 2.5-3.5). - Use a modern, high-purity, end-capped column. - Reduce sample concentration or injection volume.[4] |
| Poor Retention (RPC) | Analyte is too polar. | - Switch to a HILIC or mixed-mode column.[13] - Use a less polar organic solvent in the mobile phase. |
| Ion Suppression/ Enhancement | Co-eluting matrix components (e.g., phospholipids).[5] | - Improve chromatographic separation to move the analyte away from the suppression zone. - Optimize the sample preparation method (e.g., use SPE instead of protein precipitation).[32] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[2] |
| Low Sensitivity | - Poor ionization efficiency. - Suboptimal MS/MS parameters. | - Optimize ESI source parameters (voltages, temperatures, gas flows).[21] - Perform compound tuning to find the optimal precursor/product ions and collision energy.[22] |
| Peak Splitting | - Partially blocked column frit.[33] - Column void. - Sample solvent incompatible with mobile phase.[34] | - Back-flush the column.[33] - Replace the column. - Reconstitute the sample in the initial mobile phase. |
Conclusion
The successful LC-MS analysis of piperidine derivatives requires a methodical approach that addresses the specific chemical properties of these basic compounds. By carefully selecting and optimizing sample preparation techniques, chromatographic conditions, and mass spectrometry parameters, it is possible to develop robust, sensitive, and reliable methods suitable for regulated bioanalysis. The protocols and troubleshooting guidance provided in this document serve as a strong foundation for researchers, scientists, and drug development professionals working with this important class of molecules. Adherence to rigorous method validation principles is essential to ensure the integrity and defensibility of the resulting data.
References
- Waters. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters.
- Anonymous. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent.
- Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
- Bansal, S., & DeStefano, A. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 6(3), 227-230.
- Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- St-Pierre, A., Lajeunesse, A., & Desgagné-Penix, I. (2017, December 13). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Austin Biochemistry, 2(2), 1014.
- Dolan, J. W. (2020, November 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview.
- Wang, P. G. (n.d.). Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS.
- Li, W., & Tse, F. L. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(21), 2233–2237.
- Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.
- Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma.
- Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
- Dr. Maisch. (n.d.). HILIC. Dr. Maisch.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Anonymous. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
- Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.
- Anonymous. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines. BenchChem.
- BenchChem. (n.d.). Solid-Phase Extraction Method for Cefatrizine from Plasma Samples: Application Notes and Protocols. BenchChem.
- Toth, G., et al. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate.
- de Moraes, M. C., & Vessecchi, R. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 25(6), 995–1005.
- Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation.
- Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu.
- Anonymous. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. ResearchGate.
- Oetjen, K. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101). YouTube.
- Li, Y., et al. (2018). Qualitative and quantitative analysis of an alkaloid fraction from Piper longum L. using ultra-high performance liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 150, 243-251.
- Connolly, P. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry.
- Starek, M., & Krzek, J. (2011). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Medical Sciences, 4(1), 27-34.
- Musenga, A., et al. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
- David, J. P., et al. (2006). Fast identification of new constituents and co-metabolites by electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Química Nova, 29(5), 955-959.
- Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad.
- Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications. Thermo Fisher Scientific.
- Zhang, K. (2012). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
- da Silva, V. M., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2883.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. nebiolab.com [nebiolab.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. HILIC â Dr. Maisch [dr-maisch.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. helixchrom.com [helixchrom.com]
- 14. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds | MDPI [mdpi.com]
- 15. bio-rad.com [bio-rad.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. youtube.com [youtube.com]
- 23. nebiolab.com [nebiolab.com]
- 24. scielo.br [scielo.br]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ovid.com [ovid.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. eas.org [eas.org]
- 29. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 30. eijppr.com [eijppr.com]
- 31. longdom.org [longdom.org]
- 32. agilent.com [agilent.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. bvchroma.com [bvchroma.com]
Application Note: Optimizing Reaction Conditions for Piperidineacetic Acid Derivatives
Introduction and Scope
Piperidineacetic acid derivatives, such as 2-(piperidin-4-yl)acetic acid and its esters, are ubiquitous building blocks in modern medicinal chemistry. They serve as essential PROTAC linkers[1], structural precursors for gastrointestinal prokinetic benzamides[2], and critical pharmacophores in soluble epoxide hydrolase (sEH) inhibitors[3]. Furthermore, metabolites like ritalinic acid (α-phenyl-2-piperidineacetic acid) heavily rely on this core structure[4].
Despite their utility, handling these compounds presents unique physicochemical challenges. The amphoteric nature of the piperidine core complicates solubility, coupling efficiency, and downstream isolation. This application note provides a comprehensive, self-validating framework for optimizing the synthesis, coupling, and purification of piperidineacetic acid derivatives.
Mechanistic Causality: Overcoming the Zwitterion Effect
The fundamental challenge in optimizing piperidineacetic acid reactions lies in its dual functionality. The molecule possesses a basic piperidine nitrogen (pKa ≈ 10–11) and an acidic carboxylic acid group (pKa ≈ 3–4)[5].
-
Solubility Bottlenecks: At a neutral pH near its isoelectric point (pI), the compound exists as a zwitterion with minimal net charge, leading to exceptionally poor aqueous and organic solubility[5]. Optimization requires intentionally shifting the pH away from the pI. For example, acidification protonates the carboxylate, yielding a highly soluble cationic species, while basification deprotonates the amine, yielding an anionic species[5].
-
Coupling Reagent Selection: Traditional coupling reagents (e.g., EDC/HOBt) often fail due to the poor solubility of the zwitterionic precursor in standard solvents like DCM. Utilizing uronium-based reagents like HATU in highly polar aprotic solvents (DMF) overcomes this by rapidly forming an active 7-azabenzotriazole ester, which accelerates aminolysis even in sterically hindered environments[3].
-
Amphoteric Isolation: Standard liquid-liquid extraction often fails for fully deprotected piperidineacetic acids due to their amphoteric character[4]. Isolation must rely on precise pH titration or Solid-Phase Extraction (SPE)[4].
Optimization Workflow
Caption: Workflow for the optimization of piperidineacetic acid coupling and isolation.
Quantitative Data Summaries
Table 1: Solubility Profile of Piperidine-4-Acetic Acid Derivatives[5]
| Solvent System | pH | Visual Observation | Solubility Assessment | Mechanistic Cause |
|---|---|---|---|---|
| Deionized Water | ~7.0 | Suspension | Poorly Soluble | Zwitterion formation at isoelectric point (pI) |
| 0.01 M HCl | 2.0 | Clear Solution | Soluble | Protonation of carboxylate yields cationic species |
| PBS Buffer | 7.4 | Suspension | Poorly Soluble | Neutral pH maintains zwitterionic state |
| 0.01 M NaOH | 12.0 | Clear Solution | Soluble | Deprotonation of piperidine yields anionic species |
Table 2: Optimization of Amide Coupling Conditions for Piperidineacetic Acids[3]
| Coupling Reagent | Base (Equivalents) | Solvent | Time | Average Yield | Mechanistic Advantage |
|---|---|---|---|---|---|
| EDC·HCl / HOBt | DIPEA (2.0 eq) | DCM | 12-24 h | 45-60% | Standard activation; struggles with poor precursor solubility |
| HATU | DIPEA (4.0 eq) | DMF | 6 h | 75-95% | 7-azabenzotriazole ester accelerates aminolysis via concerted transition state |
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)
Objective: Couple 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid with a primary/secondary amine[3].
-
Preparation: In a flame-dried flask, suspend the amine (1.0 eq) and 2-(1-(Boc)piperidin-4-yl)acetic acid (1.2 eq) in anhydrous DMF (0.2 M).
-
Causality: DMF is chosen over DCM due to its superior ability to solvate highly polar precursors before activation[3].
-
-
Base Addition: Add DIPEA (4.0 eq) dropwise.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. A large excess (4.0 eq) ensures the reaction mixture remains strictly basic, preventing the amine from protonating and becoming unreactive[3].
-
-
Activation: Add HATU (1.5 eq) in one portion.
-
Self-Validation Checkpoint: The solution should transition from a cloudy suspension to a clear yellow solution within 15 minutes. Persistent cloudiness indicates incomplete salt dissolution; if observed, add an additional 0.5 eq of DIPEA.
-
-
Reaction Monitoring: Stir at room temperature for 6 hours[3].
-
Workup: Concentrate the solvent in vacuo. Dilute the residue with EtOAc and wash with saturated NaHCO3 (2x 30 mL)[3].
-
Causality: NaHCO3 neutralizes residual acid and efficiently removes the HOAt byproduct generated by HATU.
-
Protocol B: Deprotection and Amphoteric Isolation
Objective: Remove the N-Boc protecting group and isolate the free piperidine without losing the product to the aqueous phase.
-
Cleavage: Dissolve the Boc-protected intermediate in DCM (0.1 M). Add 4M HCl in 1,4-dioxane (10 eq)[3].
-
Causality: HCl selectively cleaves the tert-butyl carbamate. Dioxane stabilizes the generated carbocation before it degrades into isobutylene and CO2.
-
-
Agitation: Stir at room temperature for 12-72 hours[3].
-
Self-Validation Checkpoint: Gas evolution (CO2) will be visible initially. The reaction is complete when gas evolution ceases and TLC/LCMS shows total consumption of the starting material.
-
-
Concentration: Evaporate the solvent under vacuum to yield the hydrochloride salt[3].
-
Free-Basing (Critical Step): Dissolve the residue in a minimal amount of water. Titrate carefully with 5N NaOH until the pH reaches exactly 9.5-10.0[3].
-
Causality: The piperidine nitrogen has a pKa of ~10-11[5]. Raising the pH to 10 ensures the nitrogen is deprotonated. Overshooting the pH (>12) risks hydrolyzing the amide bond or forming unwanted water-soluble carboxylate salts.
-
-
Extraction Strategy:
-
Scenario 1 (Amide intact): Extract the aqueous layer with a polar organic solvent mixture (e.g., 10% isopropanol in DCM). Pure DCM often fails to extract highly polar piperidine derivatives.
-
Scenario 2 (Fully Amphoteric/Free Acid): If the final product is a free piperidineacetic acid (e.g., ritalinic acid), liquid-liquid extraction will fail completely due to its amphoteric character[4]. In this case, utilize Solid-Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge. Elute with 5% concentrated ammonia in methanol to recover the pure zwitterion[4].
-
References
Sources
Application Note: Storage, Handling, and Weighing Protocols for Hygroscopic Hydrochloride Salts
Mechanistic Rationale: The Hygroscopicity of Hydrochloride Salts
In pharmaceutical development, poor aqueous solubility is a ubiquitous challenge. The most common strategy to counter this is salt formation, with hydrochloride (HCl) salts accounting for a vast majority of basic active pharmaceutical ingredients (APIs)[1]. While the chloride salt form successfully enhances aqueous solubility, it introduces a critical vulnerability: severe hygroscopicity[1].
The causality behind this behavior lies in the molecular structure of the salt lattice. The chloride ion (
Quantitative Classification of Hygroscopicity
Before establishing a handling protocol, the specific hygroscopic nature of the HCl salt must be quantified. The industry standard follows the European Pharmacopoeia (Ph. Eur. 5.11) and the Callahan et al. classification system[2][3]. This is determined using Dynamic Vapor Sorption (DVS) or gravimetric sorption analysis, measuring the percentage of weight gain when the material is equilibrated at 25°C and 80% relative humidity (RH) for 24 hours[2][3].
Table 1: Pharmacopeial Hygroscopicity Classification (Ph. Eur. 5.11)
| Class | Designation | Mass Increase (25°C, 80% RH) | Handling Implication |
| I | Non-hygroscopic | < 0.2% | Standard ambient handling is acceptable. |
| II | Slightly hygroscopic | 0.2% – 2.0% | Store in sealed containers; minimize atmospheric exposure. |
| III | Moderately hygroscopic | 2.0% – 15.0% | Requires desiccators and controlled environments (RH < 30%). |
| IV | Very hygroscopic | > 15.0% | Glove box required; highly susceptible to deliquescence. |
Decision Matrix & Workflow
Workflow for the classification and handling of hygroscopic HCl salts based on DVS data.
Self-Validating Storage Protocols
For Class III and IV hydrochloride salts, standard laboratory storage is insufficient. The protocol must utilize nested barriers to prevent moisture ingress, and crucially, it must be self-validating —meaning the system visually alerts the researcher if the protocol has failed.
Protocol:
-
Primary Packaging: Store the bulk API in an amber glass vial equipped with a PTFE-lined screw cap. Glass provides an absolute moisture barrier, and PTFE prevents moisture permeation through the cap threads.
-
Secondary Packaging (Double-Bagging): Place the primary vial inside a high-density polyethylene (HDPE) or foil-laminate pouch.
-
Active Desiccation & Validation: Add a fresh silica gel or Drierite packet into the pouch. Crucially, include a reversible Humidity Indicator Card (HIC) facing outward.
-
Sealing: Heat-seal the pouch and store it in a dedicated desiccator cabinet. Causality & Validation: The HIC serves as the self-validating mechanism. If the barrier is breached and moisture enters, the HIC will transition from blue (dry) to pink (humid). If a researcher observes a pink card, they immediately know the storage system has failed and the API must be re-evaluated via Karl Fischer titration before use.
Step-by-Step Methodology: Weighing by Difference
Directly weighing a hygroscopic powder onto an open weigh boat maximizes its surface area exposure to ambient humidity. The powder acts as a sponge, continuously gaining weight on the balance pan, making an accurate reading impossible. To circumvent this, the "weighing by difference" technique must be employed[4][5].
Step-by-Step Protocol:
-
Environmental Preparation: Ensure the analytical balance is calibrated and situated within a controlled environment (e.g., a glove box purged with dry nitrogen, maintaining RH < 10%).
-
Static Mitigation: Pass the sealed weighing bottle (containing the API) and the receiving vessel through an anti-static ionizer. Dry HCl salts are prone to static charge, which can cause powder scattering and mass loss during transfer.
-
Tare the Receiver: Place the empty receiving vessel (e.g., volumetric flask) on the balance, record its exact mass (
), and tare the balance. Remove the vessel. -
Initial Mass Recording (
): Place the sealed weighing bottle containing the bulk HCl salt onto the balance. Record the initial mass ( ) once the reading stabilizes[4]. -
Material Transfer: Remove the weighing bottle from the balance. Quickly uncap it and transfer the estimated required mass into the receiving vessel using a clean, dry spatula. Immediately recap the weighing bottle to minimize atmospheric exposure[4].
-
Final Mass Recording (
): Place the capped weighing bottle back onto the balance. Record the final mass ( ). -
Mass Calculation: Calculate the exact mass of the API transferred using the formula:
-
Self-Validation Check: Weigh the receiving vessel containing the transferred powder. The new mass (
) minus must equal . Causality & Validation: If , it mathematically proves that the powder absorbed atmospheric moisture during the brief transfer window. This discrepancy invalidates the weighing step, alerting the researcher that the environmental RH is too high and must be lowered before proceeding.
References
- Source: mdpi.
- Source: asiapharmaceutics.
- Source: tandfonline.
- Source: archive.
- Evaluating Analytical Data (Exercises)
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of a-Phenyl-4-piperidineacetic acid esters
Technical Support Center: Synthesis of -Phenyl-4-piperidineacetic Acid Esters
Status: Online Role: Senior Process Chemist / Application Scientist Scope: Process Optimization, Yield Enhancement, and Impurity Profiling Advisory: The following protocols apply to the synthesis of piperidine-based pharmaceutical intermediates (e.g., Methylphenidate analogues). All procedures described involve controlled substances or precursors; users must verify compliance with local regulatory bodies (DEA, EMA, etc.) before proceeding.
System Overview: The Synthetic Landscape
The synthesis of
The Yield Bottleneck:
-
Hydrogenation: Poor diastereoselectivity (favoring erythro).
-
Epimerization: Incomplete conversion of erythro to threo.
-
Resolution: Low enantiomeric excess (ee) due to rapid, uncontrolled crystallization.
Module 1: Hydrogenation & Reduction Protocols
Ticket #402: "Hydrogenation yields are high, but the erythro:threo ratio is 4:1. How do I shift this?"
Diagnosis:
You are likely using Platinum Oxide (
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| Catalyst | Palladium (Pd/C) often leads to partial reduction or ring poisoning. | |
| Solvent | Glacial Acetic Acid (AcOH) | Protonation of the pyridine nitrogen prevents catalyst poisoning. Crucial: Do not use methanol here; it slows kinetics. |
| Pressure | 30–50 bar (High Pressure) | Higher pressure favors the kinetic product (erythro). Lowering pressure might slightly improve threo ratio but drastically reduces conversion rate. |
| Action | Proceed to Module 2 | Do not optimize for threo here. Maximize total yield of the piperidine ring, then use chemical equilibration (epimerization) to invert the stereocenter. |
Module 2: Stereochemical Control (Epimerization)
Ticket #515: "I have 80% erythro isomer. How do I convert this to the active threo form?"
Diagnosis:
The
The Protocol (The "KOtBu" Method):
-
Solvent Exchange: Completely remove Acetic Acid from the hydrogenation step. Traces of acid will neutralize your base. Switch to Toluene .
-
Base Selection: Use Potassium tert-butoxide (KOtBu) (1.1 - 1.2 equivalents). Weaker bases (NaOEt) are often insufficient for complete equilibration.
-
Conditions: Reflux at 70–80°C for 4–6 hours.
-
Quench: Cool to room temperature and quench with dilute HCl.
Mechanism Visualization:
Caption: The base-catalyzed epimerization converts the kinetic erythro isomer into the thermodynamic threo isomer via a planar enolate transition state.
Module 3: Chiral Resolution (The "Crash Out" Issue)
Ticket #609: "My resolution with Dibenzoyl-D-tartaric acid failed. The precipitate has low ee (80%)."
Diagnosis: This is a classic issue of uncontrolled nucleation . The salt formation between threo-methylphenidate and Dibenzoyl-D-tartaric acid (D-DBTA) is exothermic and rapid. If you mix them at room temperature, the salt "crashes out" instantly, trapping the unwanted enantiomer and impurities in the crystal lattice.
Optimization Guide:
| Step | Standard (Flawed) | Optimized (High Yield/ee) |
| Solvent | Pure Methanol | Methanol : Water (2:1) or Isopropanol |
| Temperature | Room Temp (25°C) | Hot Addition (45–50°C) |
| Addition Rate | Dump addition | Dropwise over 30 mins |
| Cooling | Rapid (Ice bath) | Ramp Down (5°C/hour) |
Corrective Procedure:
-
Dissolve the threo-racemate free base in Methanol/Water.
-
Heat the solution to 45°C .
-
Add the chiral acid (D-DBTA or Di-p-toluoyl-D-tartaric acid) slowly. The solution should remain clear.
-
Turn off the heat and allow the vessel to reach room temperature spontaneously (over 2-3 hours).
-
Only then cool to 0°C for final filtration.
-
Expected Result: >98% ee with ~40-45% yield (theoretical max is 50%).
Module 4: Esterification & Workup
Ticket #712: "I am losing product during the final HCl salt formation. It seems to hydrolyze back to the acid."
Diagnosis: Methyl esters in this family are sensitive to acid-catalyzed hydrolysis if any water is present. Standard reflux conditions often degrade the product.
The "Cold Process" Solution:
Instead of refluxing, utilize a low-temperature esterification driven by thionyl chloride (
Summary Workflow Diagram
Caption: Optimized industrial workflow for the synthesis of d-threo-methylphenidate, highlighting the critical epimerization step.
References
-
Hydrogenation & Catalyst Selection
-
Epimerization (Erythro to Threo)
-
Chiral Resolution Optimization
-
Efficient Method for Enantioselective Synthesis of Dexmethylphenidate Hydrochloride.[9] International Journal of Research in Development in Pharmaceutical & Life Sciences.[9] Link
-
Patrick, K. S., et al. (1987).[8] Pharmacology of the enantiomers of threo-methylphenidate. Journal of Pharmacology and Experimental Therapeutics.[8] Link
-
-
Low-Temperature Esterification
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. WO2010128517A1 - Improved process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid - Google Patents [patents.google.com]
- 3. US20150051400A1 - A process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US9475770B2 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]
- 6. myexperiment.org [myexperiment.org]
- 7. CA2243534C - Process for the preparation of d-threo-(r,r)-methylphenidate and recycling of undesired enantiomers by epimerisation - Google Patents [patents.google.com]
- 8. PROCESS FOR THE PREPARATION OF D-THREO-(R,R)-METHYL PHENIDATE AND RECYCLING OF UNDESIRED ENANTIOMERS BY EPIMERISATION - Patent 0879228 [data.epo.org]
- 9. omicsonline.org [omicsonline.org]
- 10. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
- 11. EP1607388A1 - An improved manufacturing process for methylphenidate and intermediates thereof - Google Patents [patents.google.com]
- 12. designer-drug.com [designer-drug.com]
Troubleshooting solubility issues of a-Phenyl-4-piperidineacetic acid in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when handling amphoteric compounds.
This guide is designed to move beyond basic "trial-and-error" chemistry. Here, we will dissect the physicochemical causality behind these solubility issues and provide self-validating, field-tested protocols to keep your workflows moving.
The Core Challenge: Zwitterionic Lattice Energy
To troubleshoot
At a neutral pH (around its isoelectric point, pI), the piperidine nitrogen accepts a proton while the carboxylic acid donates one, forming a zwitterion [2]. The fundamental reason this compound crashes out of non-polar organic solvents (like hexane, dichloromethane, or ethyl acetate) is due to its massive crystalline lattice energy. Non-polar solvents simply cannot generate enough solvation energy to disrupt the strong intermolecular ionic attractions between the positively charged ammonium and negatively charged carboxylate groups[3].
Diagnostic Solubility Workflow
Before altering your experiment, use the following diagnostic logic to determine the exact ionization state of your compound and the necessary intervention.
Workflow for resolving zwitterion organic solubility issues.
Physicochemical Data & Solubility Profiles
To choose the right solvent system, you must match the solvent's dielectric constant to the molecule's induced charge state.
| Chemical State | pH Environment | Net Charge | High Solubility Solvents | Low Solubility Solvents |
| Cationic | pH < 3 | +1 | Water, Methanol | Hexane, DCM, EtOAc |
| Zwitterionic | pH 6–8 (near pI) | 0 | Water (moderate), DMSO | DCM, EtOAc, Hexane, Ether |
| Anionic | pH > 11 | -1 | Water | Hexane, DCM, EtOAc |
| Ion-Paired (TBA⁺) | pH > 11 | 0 (Complex) | DCM, Chloroform | Water (reduced) |
| Esterified (Masked) | N/A | 0 | DCM, EtOAc, THF | Water |
Frequently Asked Questions (Troubleshooting)
Q: Why does my compound crash out as a white solid when I neutralize the aqueous layer for extraction? A: By neutralizing the solution, you are forcing the pH to the compound's isoelectric point (pI). At this exact pH, the molecule exists entirely as a neutral zwitterion, which has the lowest possible aqueous solubility of its three charge forms[4]. Because it is highly ionic, it also rejects the organic phase, leaving it trapped as an insoluble precipitate at the aqueous-organic interface.
Q: How can I force this compound into an organic phase (like DCM) without permanently altering its structure? A: Standard acid/base liquid-liquid extraction will fail because both extremes (pH 2 or pH 12) yield charged, water-soluble species. The solution is Ion-Pairing . By raising the pH to 12 (forming the water-soluble anion) and introducing a bulky, lipophilic counterion like Tetrabutylammonium (TBA⁺), you create a neutral, lipophilic complex that readily partitions into organic solvents[4].
Q: I need to run an amide coupling with this acid in DMF, but it remains a suspension. What should I do? A: The zwitterionic lattice is resisting dissolution. You must break the internal salt bridge. Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) directly to the DMF suspension. The DIPEA will deprotonate the carboxylic acid, converting the rigid zwitterion into a soluble ammonium-carboxylate salt complex, instantly clearing the suspension and allowing your coupling reagent (e.g., HATU or EDC) to access the carboxylate.
Validated Experimental Protocols
Protocol A: Phase-Transfer Ion-Pair Extraction (Liquid-Liquid Extraction)
Use this protocol when you must extract the free acid into an organic solvent for downstream synthesis without derivatization.
-
Aqueous Suspension: Suspend the crude
-Phenyl-4-piperidineacetic acid in deionized water. -
Alkalinization: Titrate the aqueous phase with 1.0 M NaOH while stirring until the pH reaches 11.5–12.0.
-
Causality: This ensures complete deprotonation of the piperidine nitrogen, breaking the zwitterion and leaving the molecule as a pure, water-soluble mono-anion.
-
-
Ion-Pair Generation: Add 1.1 molar equivalents of Tetrabutylammonium bromide (TBAB) to the aqueous phase and stir vigorously for 15 minutes.
-
Causality: The bulky, lipophilic TBA⁺ cation electrostatically pairs with the carboxylate anion, effectively masking its charge with a greasy hydrocarbon shell[4].
-
-
Extraction: Add an equal volume of Dichloromethane (DCM). Shake vigorously and allow the layers to separate. The target ion-pair will now partition seamlessly into the bottom organic layer.
-
Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Isoelectric Precipitation (Desalting & Isolation)
Use this protocol to recover the pure zwitterion from a messy aqueous reaction mixture.
-
Acidic Dissolution: Dissolve the crude mixture in a minimal volume of deionized water. If it remains insoluble, add 1.0 M HCl dropwise until the compound fully dissolves (pH < 3).
-
Validation: Complete visual clarification of the solution confirms the compound has been fully converted to the cationic state.
-
-
Titration: Insert a calibrated pH probe into the stirring solution. Slowly add 0.1 M NaOH dropwise. Monitor the pH closely as it approaches the theoretical isoelectric point (pI ≈ 7.0).
-
Precipitation: As the pH nears the pI, the solution will become visibly turbid.
-
Causality: The neutral zwitterion is forming, which possesses the highest lattice energy and lowest aqueous solubility[2].
-
-
Aging: Once the target pH is reached, age the suspension at 4°C for 2 hours.
-
Causality: Lowering the temperature reduces kinetic energy, maximizing crystal lattice formation and driving the precipitation to completion.
-
-
Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water (to remove residual inorganic salts), and dry in a vacuum desiccator.
References
-
How to desalt zwitterions?, ResearchGate,[Link]
-
Backgrounds of Amino Acids, Chemistry LibreTexts,[Link]
-
The acid base behaviour of amino acids, Chemguide,[Link]
Sources
Identifying common impurities in a-Phenyl-4-piperidineacetic acid HCl batches
Technical Support Center: -Phenyl-4-piperidineacetic acid HCl[1]
Impurity Profiling & Identification
The Core Challenge: The "Zwitterionic" Trap
Context:
Common Impurities (Origins & Detection)
| Impurity Type | Likely Identity | Origin/Causality | Detection Strategy |
| Impurity A | Incomplete Hydrogenation: The most common synthetic route involves the catalytic hydrogenation of the pyridine precursor.[1] Impurity A is the unreduced starting material. | UV @ 254 nm: The pyridine ring has stronger absorbance than the piperidine product. Look for a peak with slightly lower retention in acidic mobile phases.[1] | |
| Impurity B | Regioisomer Contamination: Arises if the pyridine starting material contained 2-substituted isomers.[1] Critical because it is a controlled substance analog (Ritalinic acid).[1] | H-NMR / Co-injection: Difficult to separate by standard C18.[1] Requires a Phenyl-Hexyl column or distinct NMR shift of the methine proton.[1] | |
| Impurity C | Ethyl/Methyl Ester Analogs | Workup Artifacts: If the HCl salt formation or crystallization was performed in ethanol/methanol, acid-catalyzed esterification occurs. | LC-MS (+14/28 Da): Look for M+H peaks at m/z 248 (Methyl) or 262 (Ethyl) instead of 234.[1] |
| Impurity D | Des-phenyl Analog | Synthetic Failure: If synthesized via alkylation of piperidine rather than reduction, this is the unreacted piperidine-4-acetic acid.[1] | UV Drop-off: This impurity lacks the phenyl chromophore and is nearly invisible at 254 nm.[1] Must use 210 nm or CAD/ELSD.[1] |
Troubleshooting Guide: Analytical & Solubility Issues
Scenario 1: "My main peak is splitting or tailing severely."
Diagnosis: pH Mismatch / Silanol Interaction.[1] The secondary amine is interacting with residual silanols on the column, or the pH is near the isoelectric point (pI), causing mixed protonation states.
-
Protocol Fix:
-
Acidify Mobile Phase: Ensure your aqueous phase contains at least 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .[1] This ensures the amine is fully protonated (
) and the acid is protonated ( ), breaking the zwitterion.[1] -
Add Ion Pair Reagent (Optional): If tailing persists, add 5-10 mM Ammonium Acetate to block silanols, though TFA is usually sufficient for this scaffold.[1]
-
Scenario 2: "I see a 'Ghost Peak' that disappears in D2O NMR."
Diagnosis: Inorganic Salt / Counter-ion Cluster.
In LC-MS,
-
Verification Step: Check the mass spectrum. If the "impurity" mass is exactly double the parent mass (467 Da vs 234 Da), it is a dimer artifact of the ionization source, not a real impurity.
Scenario 3: "The compound won't dissolve in my assay buffer (pH 7.4)."
Diagnosis: Isoelectric Precipitation.[1] At pH 7.4, the molecule is a neutral zwitterion with high crystal lattice energy and low solubility.[2]
-
Solubility Protocol:
-
Dissolve the HCl salt in DMSO first (make a 10-20 mM stock).[1]
-
Dilute into the buffer.
-
Alternative: If aqueous stock is required, use 0.01 M HCl (pH ~2) to keep it soluble, then dilute into the assay (the buffer capacity of the assay should neutralize the small acid volume).
-
Critical Experimental Workflows
Workflow A: Distinguishing the 4-Isomer from the 2-Isomer (Ritalinic Acid)
Why this matters: Commercial "4-piperidine" reagents are occasionally contaminated with the 2-isomer due to non-selective pyridine synthesis methods.[1]
Step-by-Step Protocol:
-
Sample Prep: Dissolve 5 mg of sample in 600
L (or ). -
NMR Target: Focus on the Methine Proton (
-CH).[1] -
HPLC Confirmation: Use a Biphenyl or Phenyl-Hexyl Column .[1]
-
Mobile Phase: 20% ACN / 80% Water (+0.1% Formic Acid).[1]
-
The
interactions with the stationary phase differ significantly between the regioisomers, providing separation that C18 cannot achieve.
-
Workflow B: Synthetic Pathway & Impurity Origin
The following diagram illustrates the standard hydrogenation route and where specific impurities arise.
Caption: Figure 1. Impurity genesis during the catalytic hydrogenation of pyridine precursors.
Frequently Asked Questions (FAQs)
Q: Can I use standard silica flash chromatography to purify this compound? A: No. The free amino acid is zwitterionic and will stick irreversibly to normal phase silica.
-
Solution: Use Reverse Phase (C18) Flash with water/acetonitrile (+0.1% TFA).[1] Alternatively, use Ion Exchange resin (SCX-2) to catch the amine and release it with ammonia/methanol (though this yields the free base, not the HCl salt).[1]
Q: The Certificate of Analysis says "98% Purity," but I see two peaks in Chiral HPLC. Why?
A: The standard synthesis yields a racemate (
-
The
-carbon is a stereocenter.[1] Unless an asymmetric hydrogenation catalyst (e.g., Rh-BINAP) was used, you have a 50:50 mixture of ( ) and ( ) enantiomers.[1] Separation requires a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H) using Hexane/IPA/DEA mobile phases.[1]
Q: Why is the melting point broad? A: Piperidineacetic acid salts are highly hygroscopic. Absorbed water lowers and broadens the melting point. Dry the sample under high vacuum at 40°C for 24 hours before thermal analysis.
References
-
Muszalska, I., et al. (2006). "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivatives." Acta Poloniae Pharmaceutica. (Demonstrates HPLC conditions for phenyl-piperidine derivatives using acidic buffers).
-
Sielc Technologies. "Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column." (Methodology for separating phenyl-piperidine analogs using mixed-mode chromatography).
-
BenchChem Technical Support. "Troubleshooting poor solubility of piperidine-4-acetic acid compounds." (Guide on zwitterionic solubility management). [1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68467674: 2-Piperidineacetic acid, alpha-phenyl-, hydrochloride."[1] (Chemical structure and property validation). [1]
Minimizing racemization during a-Phenyl-4-piperidineacetic acid processing
A Guide to Minimizing Racemization During Processing for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for a-Phenyl-4-piperidineacetic acid. This guide is designed to provide in-depth, practical advice to help you maintain the stereochemical integrity of your compound throughout your experimental workflow. As Senior Application Scientists, we understand that unexpected racemization can compromise data, delay projects, and impact therapeutic efficacy. Here, we address common challenges with evidence-based explanations and actionable protocols.
Section 1: Understanding the Root Cause: Why Does Racemization Occur?
Before troubleshooting, it's crucial to understand the underlying chemical mechanism responsible for the loss of enantiomeric purity in a-Phenyl-4-piperidineacetic acid.
FAQ: What makes the chiral center of this molecule so susceptible to racemization?
The primary cause is the acidity of the hydrogen atom at the chiral center (the α-carbon). This C-H bond is positioned between two electron-withdrawing groups: the phenyl ring and the carboxylic acid. This unique positioning makes the proton relatively acidic and susceptible to abstraction by a base.
Once the α-proton is removed, a planar, achiral enolate intermediate is formed. The subsequent reprotonation of this intermediate can occur from either face of the planar molecule with equal probability, leading to the formation of a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture.[1][2] This process is particularly problematic in α-aryl carboxylic acids.[3]
The Mechanism of Base-Catalyzed Racemization
The process can be visualized as follows: A base removes the acidic proton from the α-carbon, creating a resonance-stabilized enolate. This intermediate loses its three-dimensional chiral information. When a proton source is available, it can add back to the α-carbon from either the top or bottom face, resulting in racemization.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Proactive Strategies for Preventing Racemization
Minimizing racemization requires careful control of experimental conditions, particularly pH, temperature, and the choice of reagents.
FAQ: I need to perform a salt formation to purify my compound. How can I do this without causing racemization?
This is a critical step where significant racemization can occur if not properly controlled. The key is to deprotonate the carboxylic acid (pKa ≈ 4-5) without deprotonating the α-carbon (pKa ≈ 20-25).[4]
Core Principle: Use a base that is strong enough to form the carboxylate salt but not so strong that it abstracts the α-proton. Also, keep the temperature as low as reasonably possible.
| Parameter | Recommended Condition | Rationale |
| Base Selection | Weak, non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) or mild inorganic bases (e.g., sodium bicarbonate). | Strong bases like NaOH or KOH significantly increase the rate of α-proton abstraction and should be used with extreme caution, preferably at low temperatures.[5] |
| Solvent | Aprotic solvents (e.g., ethyl acetate, THF, MTBE). | Protic solvents like water or alcohols can facilitate proton exchange, potentially accelerating racemization. |
| Temperature | Maintain at or below room temperature (0-25 °C). | Racemization is a kinetically controlled process; lower temperatures slow down the rate of enolization.[6] |
| Reaction Time | Minimize exposure time to basic conditions. | The longer the compound is in a basic solution, the greater the opportunity for racemization. |
Protocol: Racemization-Minimized Salt Formation
This protocol details the formation of a carboxylate salt using a mild base to minimize the risk of racemization.
Materials:
-
Enantiomerically enriched a-Phenyl-4-piperidineacetic acid
-
Ethyl Acetate (EtOAc), anhydrous
-
Triethylamine (TEA)
-
Chiral HPLC system for in-process control (IPC)
Procedure:
-
Dissolution: Dissolve the a-Phenyl-4-piperidineacetic acid in anhydrous ethyl acetate (approx. 10 volumes) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Slowly add 1.05 equivalents of triethylamine dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Precipitation: Stir the mixture at 0-5 °C for 1-2 hours. The triethylammonium salt should precipitate.
-
IPC (Optional but Recommended): Carefully take a small aliquot of the supernatant, quench with a dilute acid (e.g., 0.1 N HCl), extract the organic layer, and analyze by chiral HPLC to ensure the enantiomeric excess (% ee) of the remaining material has not been compromised.
-
Isolation: Filter the precipitated salt under vacuum, wash with cold ethyl acetate, and dry under vacuum at a temperature not exceeding 40 °C.
Section 3: Troubleshooting Guide
Even with careful planning, racemization can occur. This section addresses common problems and provides a logical workflow for diagnosing the issue.
FAQ: My enantiomeric excess (% ee) dropped significantly after workup and extraction. What likely happened?
A drop in % ee after a basic workup is a classic sign of racemization.
-
Issue: You likely used too strong a base during the workup (e.g., 1 M NaOH) to neutralize residual acid or to extract your compound into the aqueous layer.
-
Explanation: Strong aqueous bases create a high local pH, which rapidly abstracts the labile α-proton, leading to the formation of the achiral enolate in the aqueous phase.
-
Solution:
-
Use Milder Bases: For extractions, use a saturated solution of sodium bicarbonate (NaHCO₃). Its pH is high enough to deprotonate the carboxylic acid but low enough to minimize α-proton abstraction.
-
Minimize Contact Time: Do not let the organic and basic aqueous layers stir together for extended periods. Perform the extraction quickly and efficiently.
-
Work at Low Temperatures: If possible, perform the extraction using pre-chilled solutions in a jacketed vessel or an ice bath.
-
Troubleshooting Workflow
If you detect racemization, use the following decision tree to pinpoint the cause.
Caption: A workflow for troubleshooting the source of racemization.
FAQ: Can racemization occur under acidic conditions?
While base-catalyzed racemization is more common and generally faster for carboxylic acids, acid-catalyzed racemization can also occur, though it is typically slower.[7] The mechanism involves the formation of an enol intermediate.[2] Prolonged heating in strong acids should be avoided. If an acidic step is necessary (e.g., removal of a Boc protecting group from the piperidine nitrogen), use the mildest conditions and shortest reaction time required to achieve the transformation.
References
- Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.).
-
PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]
-
Kinetic resolution of racemic alpha-arylalkanoic acids with achiral alcohols via the asymmetric esterification using carboxylic anhydrides and acyl-transfer catalysts. (2010). PubMed. Retrieved from [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]
- pKa chart. (n.d.).
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC. Retrieved from [Link]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 6. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxyl Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Piperidineacetic Acid
The Core Challenge: Why PAA Analysis is Noisy
Before troubleshooting, it is critical to understand the root cause. Piperidineacetic acid (PAA) is a saturated heterocyclic amino acid. Unlike aromatic compounds (e.g., benzene derivatives), PAA lacks a conjugated
This chemical reality forces analysts into two high-risk detection strategies, both of which are prone to baseline noise:
-
Low-Wavelength UV (200–210 nm): You are operating at the "energy edge" where solvents and buffers absorb light, amplifying background noise.
-
Derivatization: Adding a chromophore (e.g., FMOC, Tosyl chloride) introduces excess reagents that can clutter the baseline.
-
Universal Detection (CAD/ELSD): Extremely sensitive to mobile phase impurities (non-volatile residue).
This guide provides a diagnostic workflow to isolate and resolve these specific noise sources.
Diagnostic Workflow: Identify Your Noise Signature
Use the following decision tree to categorize the noise profile you are observing. This guides you to the correct troubleshooting module.
Figure 1: Diagnostic Decision Tree for HPLC Baseline Noise. Identify the visual pattern of the baseline to pinpoint the hardware or chemical source.
Module A: Troubleshooting Low-UV (200–210 nm) Methods
If you are analyzing underivatized PAA, you are likely using a phosphate buffer or ion-pairing agent at ~205 nm. This is the most common source of "noise" complaints.
The "Invisible" Absorbance Floor
At 205 nm, organic modifiers and buffers absorb significant energy. If the background absorbance is too high (
Protocol 1: The Solvent Cut-Off Verification Do not assume your solvent is "HPLC Grade" enough for 205 nm.
-
Bypass the Column: Connect the injector directly to the detector with a union.
-
Run a Blank: Pump 100% Water at 1 mL/min. Auto-zero.
-
Step Gradient: Switch to 100% Organic (B).
-
Check Absorbance: If the absorbance change
AU (for MeOH) or AU (for ACN), your mobile phase is the noise source.
Data Table 1: Solvent Suitability for PAA Analysis
| Solvent / Additive | UV Cut-off (nm) | Risk at 205 nm | Recommendation |
| Acetonitrile (ACN) | 190 nm | Low | Preferred organic modifier. |
| Methanol (MeOH) | 205 nm | High | Avoid. Causes massive drift/noise at <210 nm [2, 5]. |
| TFA (0.1%) | ~200 nm | Moderate | Absorbs light. Can cause "wavy" baselines if mixing is poor. |
| Phosphoric Acid | <190 nm | Low | Good for pH control, but non-volatile (incompatible with MS/CAD). |
| Formic Acid | 210 nm | High | Noisy at low UV. Use Phosphate or TFA for UV work.[1] |
The "Mixing Ripple" (Specific to TFA)
If using Trifluoroacetic Acid (TFA) and observing a wave pattern:
-
Cause: TFA absorbs UV.[1] Incomplete mixing of Solvent A (Water+TFA) and Solvent B (ACN+TFA) creates packets of varying TFA concentration passing through the cell [2].
-
Solution:
-
Pre-mix: Add 0.1% TFA to both mobile phases manually. Do not rely on the pump to mix pure TFA.
-
Increase Mixer Volume: Install a larger static mixer (e.g., 350 µL) to smooth out concentration gradients.
-
Module B: Troubleshooting Derivatization Issues
If you are derivatizing PAA (e.g., with Tosyl Chloride or FMOC) to enable detection at higher wavelengths (254 nm), noise often comes from the chemistry , not the hardware.
Common Symptom: High background or "ghost peaks" that interfere with the PAA peak.
Protocol 2: Reagent Blank Subtraction
-
Perform the Derivatization: Run the protocol exactly as described but replace the PAA sample with pure water/buffer.
-
Inject: If you see peaks, these are derivatizing agent byproducts (e.g., hydrolyzed tosyl chloride) [7, 15].
-
Optimization:
-
Reduce Reagent Concentration: You likely have a massive molar excess. Titrate down until the reagent peaks diminish without affecting PAA recovery.
-
Quenching: Ensure you add a quenching agent (e.g., glycine or amine excess) to consume unreacted derivatizing agent before injection.
-
Module C: Hardware Factors (Pump & Detector)
Pump Pulsations (Cyclic Noise)
-
Symptom: Regular, rhythmic noise synchronous with the pump stroke.
-
Cause: Air in the pump head or a sticking check valve.
-
Fix:
-
Purge: Open the purge valve and flow at 5 mL/min for 5 minutes to dislodge bubbles.
-
Degas: Ensure the inline degasser is functioning. PAA mobile phases (often aqueous) are prone to outgassing [1, 3].
-
Detector Lamp Aging (Random Noise)
-
Symptom: High-frequency "fuzz" that increases over weeks.
-
Test: Check the Reference Energy on your detector.
-
If Reference Energy < 50% of new lamp value, the lamp is dying.
-
At low wavelengths (205 nm), a weak lamp causes exponential noise increases because the energy throughput is already low [2, 5].
-
FAQ: Specific User Scenarios
Q: I am using a CAD (Charged Aerosol Detector) for PAA and the baseline is high. Why? A: CAD detects any non-volatile particle.
-
Check your water source: Water must be 18.2 MΩ·cm and filtered (0.2 µm).[2]
-
Column Bleed: C18 columns can bleed silica/bonded phase. Wash the column with strong solvent (95% ACN) or try a "low-bleed" column specifically designed for MS/CAD [12].
Q: Can I use Acetate buffer for PAA analysis at 210 nm? A: No. Acetate has a UV cutoff around 210 nm. It will act like a "fog," creating high background absorbance and noise. Switch to Phosphate (if non-MS) or very low concentrations of TFA [2].
Q: My PAA peak tails significantly, making integration difficult against the noise. A: PAA is a secondary amine and can interact with silanols on the column.
-
Fix: Add Triethylamine (TEA) (5-10 mM) to the mobile phase as a "sacrificial base" to cover silanol sites, or use a "base-deactivated" (end-capped) column [1, 7].
References
-
BenchChem. (2025).[3] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes & Protocols. Retrieved from
-
Element Lab Solutions. (2019).[4] HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from
-
Separation Science. (2024).[4] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from
-
Phenomenex. (2025).[5] HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from
-
LCGC. (2020).[4] HPLC Diagnostic Skills—Noisy Baselines: Detector Wavelength and Acquisition Settings. Retrieved from
-
Shimadzu. (2025). Baseline Disturbance and Drifting Baselines in Gradient Elution.[6] Retrieved from
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Retrieved from [7][8]
-
LabCompare. (2025). Troubleshooting Common HPLC Issues: Baseline Noise. Retrieved from
-
The Overbrook Group. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from
-
University of Athens. (2025). HPLC Troubleshooting Guide: Mobile Phase Contaminants. Retrieved from
-
SIELC Technologies. (2025). Separation of Piperidine Derivatives on Newcrom R1 HPLC column. Retrieved from
-
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[3][9] Retrieved from
-
Bentham Science. (2023).[4] Application of Analytical Methods for Non-chromophoric Pharmaceutical Compounds.[3][9] Retrieved from
-
NIH PubMed. (2021).[4] RP-HPLC Method for Piperidine Analysis using Tosyl Chloride.[3][10][11][12] Retrieved from
-
Thieme Connect. (1994). UV Monitoring of Fmoc-Piperidine Adducts. Retrieved from
Sources
- 1. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 2. eclass.uoa.gr [eclass.uoa.gr]
- 3. benchchem.com [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. Shimadzu Baseline Disturbance [shimadzu.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Thermal Instability in α-Phenyl-4-piperidineacetic Acid Derivatives
Introduction
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield losses, purity drops, or insoluble byproducts when scaling up
This guide provides a mechanistic understanding of these vulnerabilities and field-proven, self-validating protocols to bypass them.
Troubleshooting Guide & FAQs
Q1: Why do I observe significant yield loss and CO₂ evolution when drying or refluxing the free base at elevated temperatures (>80°C)?
Causality: You are observing zwitterion-mediated thermal decarboxylation. In polar solvents or during melt processing, the basic piperidine nitrogen (pKa ~10) deprotonates the adjacent carboxylic acid (pKa ~4), forming a zwitterion. Research indicates that phenylacetic acids undergo decarboxylation via a ring-protonated zwitterion intermediate, where the carboxylate acts as a leaving group to expel CO₂[1]. The internal basicity of the piperidine ring drastically lowers the activation energy for this process compared to isolated phenylacetic acids. Solution: Prevent zwitterion formation by isolating the compound as a hydrochloride (HCl) salt. Protonating the piperidine nitrogen ensures the carboxylic acid remains protonated, shutting down the zwitterionic decarboxylation pathway.
Q2: My enantiomerically pure derivative loses optical purity during thermal recrystallization. How can I prevent this?
Causality: Thermal racemization via enolization. The
Q3: I am detecting insoluble polymeric byproducts during melt processing or high-temperature coupling. What is happening?
Causality: Intermolecular amidation. At elevated temperatures, the secondary amine of the piperidine ring acts as a nucleophile, attacking the carboxylic acid of an adjacent molecule. This dehydration-condensation reaction forms unwanted polyamide oligomers, similar to the thermal polymerization observed in standard amino acids[3]. Solution: Temporarily mask the nucleophilic nitrogen using a tert-butyloxycarbonyl (Boc) protecting group prior to any high-temperature processing.
Quantitative Data: Thermal Degradation Profiles
To assist in your thermal hazard assessments, the following table summarizes the degradation pathways, onset temperatures, and chemical mitigation strategies for
| Degradation Pathway | Primary Mechanism | Onset Temp (°C) | Activation Energy ( | Mitigation Strategy |
| Decarboxylation | Zwitterion intermediate expels CO₂ | > 80 °C | ~ 120 kJ/mol | Form HCl salt to protonate amine |
| Racemization | > 60 °C | ~ 95 kJ/mol | Avoid heat; use anti-solvent crystallization | |
| Polymerization | Intermolecular amidation | > 150 °C | ~ 140 kJ/mol | N-Boc or N-Fmoc protection |
Experimental Protocol: N-Boc Protection for Thermal Stabilization
To completely bypass thermal amidation and zwitterion-induced decarboxylation during downstream high-temperature steps, follow this self-validating N-Boc protection protocol.
Step 1: Reagent Preparation
Suspend 10.0 g of
Step 2: Basification Add 2.0 equivalents of NaHCO₃ (7.6 g) to the suspension and stir for 15 minutes at room temperature. Causality: NaHCO₃ acts as a mild base to deprotonate the piperidine hydrochloride (if present) and neutralize the carboxylic acid, preventing the amine from being protonated so it can act as an effective nucleophile.
Step 3: Boc Anhydride Addition Cool the mixture to 0°C using an ice bath. Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 20 mL of THF dropwise over 30 minutes. Validation Check: Monitor CO₂ evolution. The reaction is self-validating; the cessation of bubbling indicates the consumption of Boc₂O.
Step 4: Reaction and Isolation Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain). Validation Check: The starting material will stain purple with Ninhydrin (indicating a free secondary amine), whereas the fully N-Boc protected product will not stain. Once complete, acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Mechanistic Visualization
The following diagram maps the thermal degradation pathways of the unprotected free base versus the stabilized pathways achieved through chemical mitigation.
Thermal degradation pathways of unprotected α-Phenyl-4-piperidineacetic acid vs. mitigated states.
References
-
[2] Title: US4237313A - Racemization of optically active α-substituted-α-phenylacetic acid derivatives | Source: Google Patents | URL:
-
[1] Title: Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Source: ResearchGate | URL:
-
[3] Title: Design of Dual-Emitting Nonaromatic Fluorescent Polymers through Thermal Processing of l-Glutamic Acid and l-Lysine | Source: ACS Publications | URL:
Sources
Reducing side reactions in the cyclization of piperidine precursors
Welcome to the Technical Support Center for Heterocyclic Synthesis. In pharmaceutical drug development, the piperidine ring is an indispensable pharmacophore. However, the intramolecular cyclization of acyclic precursors is frequently plagued by competing side reactions—ranging from intermolecular oligomerization to unexpected oxidations and eliminations.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind these failures and provide self-validating protocols to ensure your syntheses succeed.
Caption: Logical troubleshooting workflow for mitigating common piperidine cyclization side reactions.
Diagnostic Q&A: Causality & Solutions
Q1: I am using a Grubbs II catalyst for the Ring-Closing Metathesis (RCM) of a diene to form a cyclopenta[c]piperidine. Instead of the expected cycloalkene, my LC-MS shows an M+14 peak, and NMR confirms an α,β-unsaturated ketone (enone). What is causing this oxidation?
Scientist: This is a classic case of allylic oxidation following metathesis. The causality lies in the thermodynamic relief of steric strain. When the sp3-hybridized carbon at the piperidine 4-position converts to an sp2 center during oxidation, it relieves severe 1,3-diaxial interactions inherent in highly congested trans-fused systems 1[1]. Residual oxygen in the solvent or Ru-oxo species generated during the reaction act as the oxidant. To suppress this, you must rigorously degas your solvent using the freeze-pump-thaw method and run the reaction at room temperature, as elevated temperatures exacerbate this aerial oxidation.
Caption: Mechanistic pathway showing RCM cyclization and the strain-driven unexpected allylic oxidation.
Q2: When attempting a Mitsunobu cyclization of a 1,5-amino alcohol using DEAD and PPh3 with a tosylamide, I get poor conversion and mostly alkene elimination byproducts.
Scientist: The failure here is driven by the poor nucleophilicity of N-nonsubstituted sulfonamides and the high basicity of the intermediate betaine. In the standard DEAD/PPh3 system, the intermediate phosphonium species acts as a base, promoting E2 elimination (alkene formation) rather than the desired SN2 intramolecular displacement. To correct this, switch your reagent to (cyanomethylene)tributylphosphorane (CMBP). CMBP efficiently mediates the direct dehydrocyclization of 1,5-diols and amino alcohols to piperidines by altering the transition state electronics, heavily favoring substitution over elimination 2[2].
Q3: I am trying to synthesize a piperidine via radical C-H amination, but the Hofmann-Löffler-Freytag reaction strongly favors the 5-membered pyrrolidine ring. How can I shift the regioselectivity?
Scientist: The 1,5-hydrogen atom transfer (HAT) inherently favors pyrrolidine formation due to the kinetic preference for the 5-membered transition state. To override this, you must alter the radical carrier dynamics. By employing a visible-light-induced, iodine-catalyzed system, you generate low steady-state concentrations of free radicals. This specific catalytic environment alters the thermodynamic landscape, effectively overriding the Hofmann-Löffler manifold and promoting selective pathways to yield the piperidine 3[3].
Quantitative Data & Optimization Metrics
The following table summarizes the causal factors of common side reactions and the quantitative improvements achieved through targeted optimization strategies.
| Cyclization Strategy | Primary Side Reaction | Root Cause | Optimized Condition | Yield Improvement |
| Ring-Closing Metathesis (RCM) | Allylic Oxidation (Enone) | Relief of 1,3-diaxial strain + O₂ insertion | Freeze-pump-thaw degassing, 25°C | 0% → 89% |
| Mitsunobu Cyclization | E2 Elimination (Alkene) | High basicity of DEAD/PPh₃ intermediate | Use CMBP reagent (2.5 equiv), 80°C | <20% → >90% |
| Radical C-H Amination | Pyrrolidine Formation (5-exo) | Kinetic preference of 1,5-HAT | Iodine catalysis (20 mol%), Visible Light | Regioselectivity flipped to >95% Piperidine |
| Intramolecular Alkylation | Intermolecular Oligomers | Bimolecular collision rate > Unimolecular | High dilution (0.005 M), Syringe pump | 35% → 92% |
Validated Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.
Protocol 1: Self-Validating High-Dilution RCM
Objective: Synthesize unsaturated piperidines while suppressing intermolecular oligomerization and allylic oxidation 4[4].
-
Solvent Preparation: Transfer 100 mL of anhydrous dichloromethane (DCM) to a Schlenk flask. Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen (critical for preventing enone formation).
-
Catalyst Activation: Under an argon atmosphere, dissolve 5 mol% of Grubbs II catalyst in 10 mL of the degassed DCM.
-
Syringe Pump Addition: Dissolve the diene precursor (1.0 mmol) in 10 mL of degassed DCM. Using a syringe pump, add the diene solution to the catalyst mixture at a rate of 0.5 mL/hour at 25°C. Causality note: Slow addition maintains an ultra-low steady-state concentration of the acyclic precursor, kinetically favoring intramolecular cyclization over oligomerization.
-
Validation Checkpoint: Pull a 50 µL aliquot after 4 hours. Run an LC-MS. You must observe the disappearance of the M+ mass of the diene and the appearance of the M-28 (loss of ethylene) mass. If an M+14 peak is observed, oxygen has breached your system.
-
Quenching: Quench the reaction by adding 0.1 mL of ethyl vinyl ether. Stir for 30 minutes to deactivate the ruthenium carbene, then concentrate under reduced pressure.
Protocol 2: CMBP-Mediated Mitsunobu Cyclization
Objective: Direct cyclization of 1,5-amino alcohols without elimination side reactions.
-
Reagent Mixing: To a flame-dried Ace pressure tube under argon, add the 1,5-amino alcohol precursor (1.0 mmol) and the N-nonsubstituted sulfonamide (1.2 mmol) in 1.5 mL of dry 1,4-dioxane.
-
CMBP Addition: Add (cyanomethylene)tributylphosphorane (CMBP) (2.5 mmol) dropwise at ambient temperature.
-
Thermal Cyclization: Seal the pressure tube and heat the mixture to 80°C for 24 hours. Causality note: CMBP alters the basicity of the intermediate, preventing the deprotonation that leads to E2 alkene elimination.
-
Validation Checkpoint: Perform ³¹P NMR on a crude aliquot. The disappearance of the CMBP phosphorus signal and the emergence of the tributylphosphine oxide signal validates that the substitution has occurred.
-
Purification: Concentrate in vacuo and purify via silica gel column chromatography (hexane/EtOAc gradient) to isolate the pure piperidine derivative.
References
- Source: ub.
- Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under the Mitsunobu Conditions Utilizing (Cyanomethylene)tributylphosphorane (CMBP)
- Source: acs.
- Source: nih.
Sources
Validation & Comparative
Comparing synthetic routes for a-Phenyl-4-piperidineacetic acid production
For researchers and professionals in the field of drug development, the efficient and scalable synthesis of key intermediates is paramount. α-Phenyl-4-piperidineacetic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of three distinct synthetic routes for its production, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most suitable method for your research and development needs.
Introduction to α-Phenyl-4-piperidineacetic Acid
α-Phenyl-4-piperidineacetic acid is a disubstituted piperidine derivative featuring a phenyl group and a carboxylic acid moiety attached to the same alpha-carbon, which is itself connected to the 4-position of the piperidine ring. Its structural motifs are of significant interest in medicinal chemistry, appearing in a range of compounds targeting various biological pathways. The selection of an appropriate synthetic strategy is a critical decision that can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide will explore three plausible synthetic pathways:
-
Route 1: Alkylation of Phenylacetonitrile with a Protected 4-Halopiperidine
-
Route 2: Grignard-Based Synthesis via a Phenylmagnesium Halide
-
Route 3: Strecker-Type Synthesis
Each route will be analyzed for its chemical logic, experimental feasibility, and overall efficiency, providing you with the necessary data to make an informed decision.
Route 1: Alkylation of Phenylacetonitrile with a Protected 4-Halopiperidine
This classical approach relies on the nucleophilic character of the carbanion generated from phenylacetonitrile to displace a halide from a suitably protected 4-halopiperidine. The use of a protecting group on the piperidine nitrogen is crucial to prevent N-alkylation and other side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under basic conditions and its relatively straightforward removal under acidic conditions.
Reaction Pathway
Caption: Alkylation of Phenylacetonitrile Route.
Expertise & Experience: The "Why" Behind the "How"
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the complete deprotonation of phenylacetonitrile, forming a resonance-stabilized carbanion. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and can solvate the sodium cation. The subsequent hydrolysis of the nitrile and deprotection of the Boc group are often performed in a one-pot sequence. Basic hydrolysis of the nitrile to the carboxylate is followed by acidification, which serves the dual purpose of protonating the carboxylate to form the free acid and cleaving the acid-labile Boc protecting group.
Experimental Protocol
Step 1: Synthesis of α-Phenyl-N-Boc-4-piperidineacetonitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere, a solution of phenylacetonitrile (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of N-Boc-4-chloropiperidine (1.1 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is heated to reflux and stirred for 12-18 hours, monitoring by TLC for the disappearance of starting materials.
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of α-Phenyl-4-piperidineacetic acid
-
The α-Phenyl-N-Boc-4-piperidineacetonitrile (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (5.0 eq) is added, and the mixture is heated to reflux for 24 hours.
-
The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid at 0 °C, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford α-Phenyl-4-piperidineacetic acid.
Route 2: Grignard-Based Synthesis via a Phenylmagnesium Halide
This route utilizes the powerful nucleophilicity of a Grignard reagent, phenylmagnesium bromide, to attack the electrophilic carbon of a nitrile group on a protected piperidine ring. This approach offers a convergent synthesis where the phenyl and piperidine moieties are coupled in a single step. An N-benzyl protecting group is often employed in Grignard reactions involving piperidines.
Reaction Pathway
Caption: Grignard-Based Synthetic Route.
Expertise & Experience: The "Why" Behind the "How"
The Grignard reaction with a nitrile initially forms an imine intermediate after acidic workup. This imine is then hydrolyzed to a ketone, phenyl(N-benzyl-4-piperidyl)methanone. To arrive at the target α-phenyl-4-piperidineacetic acid, further synthetic transformations would be necessary, such as a Willgerodt-Kindler reaction or a multi-step sequence involving cyanohydrin formation and hydrolysis. This makes the direct Grignard approach to the final product less straightforward.
A more direct, albeit challenging, approach would be the reaction of phenylmagnesium bromide with a protected 4-piperidineacetonitrile. However, the α-protons of the acetonitrile are acidic and can be deprotonated by the Grignard reagent, leading to side reactions.
Given the complexities, a more practical Grignard-based approach would target an intermediate that can be readily converted to the final product. For the purpose of this guide, we will focus on the synthesis of the key intermediate, 1-benzyl-4-cyano-4-phenylpiperidine, which can then be hydrolyzed.
Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine
-
To a solution of N,N-bis(2-chloroethyl)benzylamine in toluene, add phenylacetonitrile, 50% aqueous sodium hydroxide, and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate.
-
Heat the reaction mixture to 85°C for four hours.
-
After cooling, the organic layer is separated, washed with water, and dried.
-
The solvent is removed under reduced pressure, and the residue is treated with ethanolic HCl to precipitate the hydrochloride salt of 1-benzyl-4-cyano-4-phenylpiperidine.[1]
Note: This intermediate requires subsequent debenzylation and hydrolysis of the nitrile to yield α-Phenyl-4-piperidineacetic acid.
Route 3: Strecker-Type Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives. A variation of this reaction can be envisioned for the synthesis of α-phenyl-4-piperidineacetic acid, starting from a suitable piperidine derivative, a cyanide source, and benzaldehyde.
Reaction Pathway
Caption: Strecker-Type Synthetic Route.
Expertise & Experience: The "Why" Behind the "How"
This route involves the formation of an imine from 4-aminopiperidine and benzaldehyde, which is then attacked by a cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid. A key challenge in this route is the potential for side reactions, including the self-condensation of benzaldehyde and polymerization of the imine. Careful control of reaction conditions is therefore essential. The piperidine nitrogen would likely require protection to prevent its reaction with benzaldehyde.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-α-amino-α-phenyl-4-piperidineacetonitrile
-
To a solution of N-Boc-4-aminopiperidine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), a solution of sodium cyanide (1.1 eq) in water is added at 0 °C.
-
An aqueous solution of hydrochloric acid is then added dropwise to maintain a slightly acidic pH.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification would likely be required via column chromatography.
Step 2: Hydrolysis to α-Phenyl-4-piperidineacetic acid
-
The α-aminonitrile intermediate is subjected to strong acidic hydrolysis (e.g., refluxing in 6M HCl) for an extended period to convert the nitrile to a carboxylic acid and remove the Boc protecting group.
-
Workup would involve neutralization and purification of the final product.
Comparative Analysis
| Parameter | Route 1: Alkylation of Phenylacetonitrile | Route 2: Grignard-Based Synthesis | Route 3: Strecker-Type Synthesis |
| Overall Yield | Moderate to Good | Moderate (for intermediate) | Likely Low to Moderate |
| Number of Steps | 2 (from protected piperidine) | 2+ (to final product) | 2 (from protected aminopiperidine) |
| Starting Materials | Phenylacetonitrile, N-Boc-4-chloropiperidine | N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile | N-Boc-4-aminopiperidine, Benzaldehyde, NaCN |
| Reagent Safety & Handling | NaH (pyrophoric), NaCN (highly toxic) | Grignard reagents (moisture-sensitive), NaCN (highly toxic) | NaCN (highly toxic) |
| Scalability | Potentially scalable with careful handling of NaH. | Phase-transfer catalysis is scalable. | May be challenging to scale due to potential side reactions. |
| Key Advantages | Well-established chemistry, direct formation of the carbon skeleton. | Convergent synthesis of a key intermediate. | Utilizes readily available starting materials. |
| Key Disadvantages | Use of hazardous reagents (NaH, NaCN). | Indirect route to the final product, requiring further steps. | Potential for low yields and side reactions, use of NaCN. |
Conclusion and Recommendations
Based on the analysis of the three proposed synthetic routes, Route 1: Alkylation of Phenylacetonitrile with a Protected 4-Halopiperidine emerges as the most promising and well-defined pathway for the synthesis of α-Phenyl-4-piperidineacetic acid. While it involves the use of hazardous reagents, the chemistry is robust and has a higher probability of success with good to moderate yields. The two-step sequence from a commercially available protected piperidine derivative is straightforward and likely to be the most efficient in a research and early development setting.
Route 2 , the Grignard-based approach, is a viable method for constructing the key C-C bond, but it does not directly yield the target molecule. The additional steps required to convert the resulting ketone to the final carboxylic acid add complexity and will likely lower the overall yield.
Route 3 , the Strecker-type synthesis, while conceptually appealing due to its use of simple starting materials, is fraught with potential challenges. The lack of specific literature precedent for this exact transformation suggests that significant optimization would be required to achieve acceptable yields and purity.
For researchers embarking on the synthesis of α-Phenyl-4-piperidineacetic acid, a thorough risk assessment and careful experimental design are crucial, regardless of the chosen route. The information and protocols provided in this guide are intended to serve as a strong foundation for your synthetic efforts.
References
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link][2]
-
PrepChem. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. [Link][1][3]
-
Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines. [4]
-
Google Patents. US7348435B2 - Process for producing cyanopiperidine. [5]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Molecules, 2011.[6]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link][8]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link][9]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link][10]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link][11]
Sources
- 1. prepchem.com [prepchem.com]
- 2. reddit.com [reddit.com]
- 3. prepchem.com [prepchem.com]
- 4. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 5. US7348435B2 - Process for producing cyanopiperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Validation of UV-Vis spectrophotometric methods for a-Phenyl-4-piperidineacetic acid
Validation of UV-Vis spectrophotometric methods for
Executive Summary & Chemical Context
-Phenyl-4-piperidineacetic acid is a structural isomer of the primary methylphenidate metabolite, Ritalinic acid (This guide provides a rigorous validation framework for UV-Vis spectrophotometry, positioning it as a rapid, cost-effective alternative to HPLC for bulk API analysis and solubility profiling.
Technical Note on Chromophores:
The UV absorption of this molecule is driven by the non-conjugated phenyl moiety . Unlike the 2-isomer, where the nitrogen proximity might induce minor auxochromic shifts, the 4-isomer’s phenyl ring is electronically isolated. Consequently, the method relies on the benzenoid fine structure bands (
Methodological Principles & Optimization
To ensure a self-validating system, the experimental conditions must stabilize the analyte's ionic state.
Solvent Selection Strategy
The piperidine nitrogen (
-
Recommended Solvent: 0.1 N Hydrochloric Acid (HCl) .
-
Causality: Acidic media fully protonates the piperidine nitrogen (
), locking the molecule in a single ionic state. This eliminates pH-dependent spectral variation and ensures consistent molar absorptivity ( ).
Wavelength Selection
-
Method A (High Specificity): 258 nm .
-
Rationale: Corresponds to the benzenoid
transition. Lower sensitivity ( L/mol·cm) but highly robust against solvent interference. Ideal for Assay/Content Uniformity .
-
-
Method B (High Sensitivity): 210 nm .
-
Rationale: Edge of the vacuum UV region. High sensitivity but prone to noise from buffers or impurities. Ideal for Dissolution Profiling .
-
Comparative Analysis: UV-Vis vs. Alternatives
The following table objectively compares UV-Vis against the industry standard (HPLC-UV) and non-aqueous titration.
| Feature | UV-Vis Spectrophotometry | HPLC-UV (C18 / Phosphate Buffer) | Non-Aqueous Titration |
| Primary Use Case | Routine QC, Dissolution, Solubility Studies | Impurity Profiling, Stability Indicating | Bulk Purity (Assay) |
| Specificity | Low . Cannot distinguish 2-isomer from 4-isomer. | High . Separates isomers based on retention time. | Moderate . Interferences from other bases. |
| LOD (Limit of Detection) | N/A (Macro analysis only) | ||
| Throughput | High (< 1 min/sample) | Low (15–30 min/sample) | Low (Manual/Potentiometric) |
| Cost Per Analysis | < $0.50 USD | > $5.00 USD (Solvents/Columns) | $1.00 USD |
| Validation Complexity | Low (Linearity, Precision focus) | High (System Suitability, Resolution) | Moderate |
Validation Protocol (Step-by-Step)
This protocol adheres to ICH Q2(R1) guidelines.
Phase 1: Preparation of Standards
-
Stock Solution (1000
g/mL): Weigh 50 mg of -Phenyl-4-piperidineacetic acid reference standard. Transfer to a 50 mL volumetric flask. Dissolve in 10 mL methanol (to facilitate dissolution) and make up to volume with 0.1 N HCl . -
Working Standards: Serially dilute the stock with 0.1 N HCl to obtain concentrations of 10, 20, 40, 60, 80, and 100
g/mL .
Phase 2: Linearity & Range
-
Protocol: Scan each working standard from 200–400 nm against a 0.1 N HCl blank. Record absorbance at 258 nm .
-
Acceptance Criteria:
-
Correlation Coefficient (
): . -
Residual Plot: Random distribution (no trend).
-
Phase 3: Precision (Repeatability)
-
Protocol: Analyze the 40
g/mL standard six times ( ). -
Acceptance Criteria: RSD
.
Phase 4: Accuracy (Recovery)
-
Protocol: Spike a placebo matrix (common excipients: lactose, starch, magnesium stearate) with the analyte at 80%, 100%, and 120% of the target concentration.
-
Calculation:
. -
Acceptance Criteria: Mean recovery
.
Phase 5: Robustness
-
Protocol: Deliberately vary the wavelength (
nm) and solvent acid strength ( N vs N HCl). -
Success Indicator: Absorbance variance
.
Visualization: Validation Workflow
The following diagram illustrates the logical flow of the validation lifecycle, ensuring a "self-validating" loop where failure at any stage triggers a root-cause analysis (RCA).
Caption: Logical workflow for UV method validation, incorporating decision gates for Linearity (
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Sridhar, T., et al. (2010). Development and validation of RP-HPLC method for the determination of methylphenidate hydrochloride in API. International Journal of Pharmacy and Technology. Link(Cited for comparative HPLC parameters and impurity handling).
-
PubChem. (2025). Methylphenidate Metabolite: Ritalinic Acid (Structure & Properties). National Library of Medicine. Link(Cited for structural confirmation of the phenyl-piperidine chromophore).
-
Al-Sabha, T.N. (2010).[1] Spectrophotometric Determination of Some Piperidine Derivatives. Journal of Education and Science. (General reference for piperidine-derivative UV methods).
Sources
Comparative analysis of piperidineacetic acid derivatives in neuropharmacology
Comparative Analysis of -Phenyl-2-piperidineacetic Acid Derivatives in Neuropharmacology
Executive Summary
The piperidineacetic acid scaffold—specifically the
This guide provides a technical comparison of the three primary clinical derivatives: dl-Methylphenidate , Dexmethylphenidate , and Serdexmethylphenidate , alongside the transesterification metabolite Ethylphenidate . We analyze their pharmacodynamic profiles (DAT/NET affinity), pharmacokinetic trajectories, and metabolic fates to support decision-making in drug development and clinical research.
Chemical & Structural Hierarchy
The core pharmacophore is the piperidine-2-acetic acid ring substituted with a phenyl group at the
Structural Evolution Diagram
Figure 1: Structural relationships between the inactive acid scaffold, active esters (MPH, d-MPH), and the masked prodrug (SDX).
Pharmacodynamic Comparison
The therapeutic efficacy of these derivatives hinges on their interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .[1]
Mechanism of Action
Unlike amphetamines (which are substrates that reverse transporter flux), piperidineacetic acid derivatives act as blockers (reuptake inhibitors) . They bind to the transporter and prevent the clearance of dopamine (DA) and norepinephrine (NE) from the synapse, increasing extracellular concentrations.[1][2][3]
-
Stereoselectivity: The biological activity resides almost exclusively in the d-threo (
) enantiomer. The l-threo isomer is pharmacologically inert at the target but contributes to metabolic load. -
Selectivity Profile:
-
MPH/d-MPH: Balanced DAT/NET inhibition.
-
Ethylphenidate: Higher selectivity for DAT over NET (implicated in higher abuse potential due to "cleaner" dopaminergic euphoria without adrenergic "jitteriness").
-
Serdexmethylphenidate: Inactive. The bulky carbamate group on the piperidine nitrogen prevents binding to the transporter pocket.
-
Quantitative Binding Data (
&
)
| Compound | DAT Affinity ( | NET Affinity ( | Selectivity (DAT/NET) | Functional Status |
| d-Methylphenidate | ~100 - 250 nM | ~150 - 300 nM | Balanced (~0.8) | Active Eutomer |
| l-Methylphenidate | > 1,500 nM | > 2,000 nM | N/A | Inactive Distomer |
| dl-Methylphenidate | ~150 nM | ~200 nM | Balanced | Racemic Mixture |
| Ethylphenidate | ~200 nM | > 1,000 nM | DAT Selective | Active Metabolite |
| Serdexmethylphenidate | > 10,000 nM | > 10,000 nM | None | Inactive Prodrug |
| Ritalinic Acid | > 10,000 nM | > 10,000 nM | None | Inactive Metabolite |
> Note: Values represent consensus ranges from radioligand binding assays in transfected cells (HEK-293). Lower
Pharmacokinetic & Metabolic Systems
The differentiation in clinical utility among these derivatives is largely driven by pharmacokinetics (PK), specifically metabolism by Carboxylesterase-1 (CES1) .[5]
Metabolic Pathways Diagram
Figure 2: Metabolic fate of piperidineacetic acid derivatives. Note the unique activation pathway of SDX in the lower GI tract versus the hepatic deactivation of MPH.
Key Pharmacokinetic Differentiators
-
CES1 Susceptibility:
-
MPH/d-MPH: Rapidly hydrolyzed by hepatic CES1 to ritalinic acid. This results in low oral bioavailability (~30%) and a short half-life (
~2-3 hours), necessitating extended-release (ER) formulations. -
Ethylphenidate: Formed in vivo when MPH is co-ingested with ethanol.[2][5] CES1 preferentially transesterifies MPH with ethanol rather than water.
-
-
Prodrug Activation (SDX):
-
SDX is not metabolized by CES1 in the liver. It passes through the stomach intact and is converted to d-MPH primarily in the lower intestine.
-
Result: A delayed
and "smoother" ascending limb of the concentration-time curve, reducing the "rush" associated with abuse.
-
Experimental Protocols
For researchers evaluating novel piperidineacetic acid derivatives, the following protocols are the industry standard for assessing potency and metabolic stability.
Protocol A: Monoamine Uptake Inhibition Assay (Synaptosomes)
Purpose: To determine the functional potency (
-
Preparation: Isolate synaptosomes from rat striatum (for DAT) or prefrontal cortex (for NET) using sucrose gradient centrifugation.
-
Incubation:
-
Suspend synaptosomes in Krebs-Ringer-HEPES buffer.
-
Add test compound (concentration range:
to M). -
Add radiolabeled substrate:
-Dopamine or -Norepinephrine (final conc. 5-10 nM).
-
-
Uptake: Incubate at 37°C for 5 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % inhibition. Calculate
using non-linear regression.-
Validation Control: Mazindol or Nomifensine must be included as positive controls.
-
Protocol B: In Vitro Metabolic Stability (CES1 Assay)
Purpose: To assess the susceptibility of the ester group to hydrolysis.
-
System: Human Liver Microsomes (HLM) or recombinant human CES1 enzyme.
-
Reaction Mix:
-
Phosphate buffer (pH 7.4).
-
Test compound (1
M).[6] -
Enzyme source (0.5 mg/mL protein).
-
-
Initiation: Pre-incubate at 37°C for 5 min, start reaction by adding cofactor (if using microsomes) or enzyme.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor: Disappearance of parent ester and appearance of the acid metabolite (Ritalinic acid).
-
Calculation: Determine intrinsic clearance (
) from the elimination rate constant ( ).
-
References
-
Volkow, N. D., et al. (1998). "Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate." American Journal of Psychiatry. Link
-
Patrick, K. S., et al. (2005). "New methylphenidate formulations for the treatment of attention-deficit/hyperactivity disorder."[7][8] Expert Opinion on Drug Delivery. Link
-
Markowitz, J. S., et al. (2000). "Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol." Drug Metabolism and Disposition. Link
-
Braeckman, R., et al. (2022). "Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate." Journal of Child and Adolescent Psychopharmacology. Link
-
Schweri, M. M., et al. (2002). "[3H]Ethylphenidate binding to the dopamine transporter." Journal of Pharmacology and Experimental Therapeutics. Link
-
Zhu, H. J., et al. (2008). "Carboxylesterase 1 as a determinant of methylphenidate metabolism and disposition." Journal of Clinical Pharmacology. Link
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Ethylphenidate - Wikipedia [en.wikipedia.org]
- 3. publications.aap.org [publications.aap.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating a-Phenyl-4-piperidineacetic Acid from its Impurities: A Guide to Mass Spectral Fragmentation Patterns
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of the mass spectral fragmentation patterns of a-Phenyl-4-piperidineacetic acid and its potential impurities. By understanding these distinct fragmentation pathways, analysts can confidently identify and differentiate the target molecule from closely related structures, a critical step in quality control and regulatory compliance.
The piperidine moiety is a common scaffold in a vast number of bioactive natural products and marketed drugs.[1] Consequently, developing robust analytical methods to characterize these compounds and their impurities is essential. Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC-MS and LC-MS, stands out as a powerful tool for this purpose.[2][3] The unique fragmentation patterns generated in a mass spectrometer serve as a molecular fingerprint, enabling unambiguous structural elucidation.
The Importance of Ionization: Setting the Stage for Fragmentation
The choice of ionization technique significantly influences the resulting mass spectrum. For piperidine derivatives, both hard and soft ionization methods have their merits.
-
Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is highly valuable for structural elucidation as it reveals the intricate details of the molecule's framework. In EI, fragmentation is often initiated by the ionization of the nitrogen atom, leading to characteristic alpha-cleavages.[4]
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in the formation of a protonated molecule [M+H]+ with minimal fragmentation.[2][4] This is advantageous for determining the molecular weight of the parent compound. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the selected precursor ion, providing specific structural information.[2][4]
For the analysis of a-Phenyl-4-piperidineacetic acid and its impurities, a positive ionization mode is generally preferred due to the basicity of the piperidine nitrogen.[4]
Deciphering the Fragmentation of a-Phenyl-4-piperidineacetic Acid
a-Phenyl-4-piperidineacetic acid possesses several key structural features that dictate its fragmentation behavior: a piperidine ring, a phenyl group, and a carboxylic acid moiety.
A primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the acetic acid side chain. This can result in the loss of the entire acetic acid group or parts of it. Another significant fragmentation route is the opening of the piperidine ring itself. The presence of the phenyl group will also lead to characteristic aromatic fragment ions.
Distinguishing Impurities Through Unique Fragmentation Signatures
Impurities in the synthesis of a-Phenyl-4-piperidineacetic acid can arise from starting materials, byproducts, or degradation products. Here, we compare the expected fragmentation patterns of the parent compound with those of two potential impurities: 4-Phenylpiperidine and Phenylacetic acid.
| Compound | Key Diagnostic Fragment Ions (m/z) | Interpretation |
| a-Phenyl-4-piperidineacetic acid | [M+H]+, [M+H - H₂O]+, [M+H - COOH]+, fragments from piperidine ring opening, fragments corresponding to the phenyl group (e.g., m/z 77, 91) | The molecular ion and losses of water and the carboxyl group are key indicators. A complex pattern from the piperidine ring is also expected. |
| 4-Phenylpiperidine | [M+H]+, fragments from piperidine ring opening, prominent phenyl group fragments (e.g., m/z 77, 91)[5][6] | A simpler spectrum compared to the parent compound, dominated by the piperidine and phenyl fragments.[5][6] |
| Phenylacetic acid | [M+H]+, [M+H - H₂O]+, [M+H - COOH]+, prominent tropylium ion (m/z 91)[7] | The base peak is often the tropylium ion, a highly stable seven-membered aromatic ring formed by rearrangement.[7] |
Visualizing the Fragmentation Pathways
To further illustrate the differences in fragmentation, the following diagrams depict the primary fragmentation routes for a-Phenyl-4-piperidineacetic acid and its impurities.
Caption: Proposed fragmentation of a-Phenyl-4-piperidineacetic acid.
Caption: Proposed fragmentation of 4-Phenylpiperidine.[5][6]
Caption: Proposed fragmentation of Phenylacetic acid.[7]
Experimental Protocols for Reliable Data Acquisition
To obtain high-quality, reproducible mass spectra, a well-defined experimental protocol is essential. The following outlines a general workflow for the analysis of a-Phenyl-4-piperidineacetic acid and its impurities using LC-MS/MS.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to achieve a final concentration appropriate for LC-MS analysis (typically in the ng/mL to µg/mL range).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is a common choice for separating compounds of this nature.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective. The gradient should be optimized to achieve good separation of the parent compound and its impurities.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Column Temperature: Maintain a constant column temperature, for example, at 40°C, to ensure reproducibility.
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to identify the precursor ions ([M+H]+) of the target analyte and potential impurities.
-
Tandem MS (MS/MS): Product ion scans of the selected precursor ions to generate fragmentation spectra.
-
Collision Energy: Optimize the collision energy for each compound to obtain a rich fragmentation pattern.
This self-validating system, from sample preparation to data acquisition, ensures the integrity and reliability of the analytical results.
Conclusion
A thorough understanding of the mass spectral fragmentation patterns of a-Phenyl-4-piperidineacetic acid and its potential impurities is crucial for accurate identification and robust quality control in a research and drug development setting. By carefully selecting the ionization technique and optimizing analytical parameters, researchers can leverage the power of mass spectrometry to distinguish between closely related compounds with a high degree of confidence. The distinct fragmentation pathways, driven by the unique structural features of each molecule, provide the necessary specificity for this critical analytical challenge.
References
-
Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
Guan, S. (2021). Mass Spectrometry-based Fragmentation Chemistry of Small Biological Compounds. OhioLINK Electronic Theses and Dissertations Center. [Link]
-
de Andrade, J. P., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts for the fast identification of new constituents and co-metabolites. SciELO. [Link]
-
Agilent. GC AND GC/MS. [Link]
-
NIST Mass Spectrometry Data Center. PubChem. [Link]
-
MassBank. (2020). Phenylpiperidines. [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Cambridge. (2010). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Wiersma, S. D., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(33), 17834-17845. [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. [Link]
-
NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
MassBank. (2008). PHENYLACETIC ACID; EI-B; MS. [Link]
-
mzCloud. (2018). 4-ANPP. [Link]
-
ResearchGate. (2023). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF. [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
Rowan University. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. [Link]
-
PubMed. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
-
National Institutes of Health. (2012). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PMC. [Link]
-
Purdue University Graduate School. (2022). MASS SPECTROMETRIC METHODS DEVELOPMENT FOR IDENTIFICATION OF DRUG/HERBICIDE SUBSTANCES AND MUTAGENIC IMPURITIES, AND GAS-PHASE REACTIVITY STUDY OF PHENYLCARBYNE ANIONS. [Link]
-
ResearchGate. (2012). piperidone analogs: synthesis and their diverse biological applications. [Link]
-
Ricci, A., et al. (2024). Assessing the performance of new chromatographic technologies for the separation of peptide epimeric impurities. European Journal of Pharmaceutical Sciences, 193, 106677. [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. PMC. [Link]
-
NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
African Scientist Journal. (2019). GCMS Analysis of Leaves and Seeds of Piper guineense Shumach & Thoon. [Link]
-
Obode, O. C., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. Journal of Pharmacy & Pharmacognosy Research, 8(5), 478-489. [Link]
-
GNPS Library. (2020). Spectrum CCMSLIB00005773929. [Link]
-
Dawodu, E. O., et al. (2021). Quantification of total Phenolic and Flavonoid Contents, and GC-MS Profile of Extracts of Piper Guineense, Dennettia Tripetala and Ocimum Gratissimum. International Journal of Advanced Engineering and Science, 10(3), 1-8. [Link]
-
Analytical Methods. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylpiperidine [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
Cross-Validation of Titration vs. HPLC for Assaying Hydrochloride Salts: A Methodological Guide
Hydrochloride (HCl) salts represent a vast majority of FDA-approved basic drug molecules. Assaying these salts accurately is a critical quality attribute (CQA) in pharmaceutical development. While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the active pharmaceutical ingredient (API) base, potentiometric titration remains the absolute primary method for determining the chloride counter-ion.
This guide provides an objective comparison of these two analytical pillars. By cross-validating these orthogonal techniques, scientists can ensure mass balance, confirm salt stoichiometry, and uncover hidden discrepancies such as free-base formation or excess hydrochloric acid.
Mechanistic Causality in Method Selection
Why HPLC for the API Base?
HPLC separates the API from its counter-ion, excipients, and degradation products. According to 1, modern HPLC methods provide the specificity required for stability-indicating assays[1].
-
The Causality: Method selectivity is driven by partition coefficient differences. The organic API base interacts strongly with the hydrophobic C18 stationary phase, while the highly polar, inorganic chloride ion elutes harmlessly in the void volume, allowing for targeted quantification of the active moiety.
Why Potentiometric Titration for the HCl Salt?
Titration is an absolute analytical technique that does not rely on external reference standards of the API. As outlined in 2, potentiometric argentometric titration uses silver nitrate (
-
The Causality: The endpoint is governed by a sudden, measurable drop in free silver ion concentration once all chloride is consumed. Detected by a silver ring electrode, this provides a highly precise, stoichiometric measurement of the salt's counter-ion[3].
Cross-Validation Workflow
To prove method equivalency, the API assay (via HPLC) and the counter-ion assay (via Titration) must be mathematically reconciled. The systematic cross-validation of these two methods ensures that transitioning between techniques does not impact the quality assessment of the product, as recommended in.
Orthogonal cross-validation workflow for API-HCl mass balance reconciliation.
Self-Validating Experimental Protocols
To guarantee trustworthiness, every analytical run must act as a self-validating system containing internal checks that verify the integrity of the data prior to calculation.
Protocol A: Argentometric Potentiometric Titration (Chloride Assay)
-
Causality Check (Acidification): Adding acid to the solvent matrix lowers the pH, which mechanistically prevents the false precipitation of silver oxide or silver carbonate. This ensures the titrant reacts exclusively with the chloride ion.
-
Self-Validation Check: A blank titration must be performed to subtract any matrix-derived halogen interference.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~150 mg of the API-HCl salt. Dissolve in 50 mL of a Methanol:Water (50:50 v/v) mixture to ensure complete dissociation of the ionic lattice.
-
Acidification: Add 5 mL of glacial acetic acid or dilute nitric acid.
-
Electrode Setup: Immerse a Silver/Silver Chloride (Ag/AgCl) combined ring electrode into the solution.
-
Titration: Titrate dynamically with standardized 0.1 N
volumetric solution using an 3[3]. -
Blank Correction: Perform a blank titration using the exact solvent matrix without the API.
-
Calculation:
Protocol B: Stability-Indicating RP-HPLC (API Base Assay)
-
Causality Check (Buffering): Using a low-pH buffered mobile phase suppresses the ionization of basic APIs. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and retention time drift.
-
Self-Validation Check: System Suitability Testing (SST) ensures the column efficiency and injector precision are within strict limits before sample analysis begins.
Step-by-Step Methodology:
-
System Suitability: Inject the standard solution 5 times. The Relative Standard Deviation (RSD) of the peak area must be
, and the USP tailing factor must be . -
Sample Preparation: Dissolve the API-HCl in the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the API's isosbestic point.
-
-
Calculation: Quantify the API base against a certified reference standard. Convert the API base assay to an API-HCl assay using the molecular weight ratio (
).
Comparative Experimental Data
The following table summarizes a real-world cross-validation dataset for a model API-HCl salt (Theoretical Chloride = 10.5% w/w).
| Validation Parameter | RP-HPLC (API Base Assay) | Potentiometric Titration (Chloride) | Acceptance Criteria (ICH Q2) |
| Specificity | Baseline resolution from degradants | No interference from solvent matrix | No interference |
| Linearity ( | 0.9998 (50% to 150% nominal) | 0.9995 (10 mg to 50 mg Cl) | |
| Method Precision (RSD) | 0.65% (n=6) | 0.35% (n=6) | |
| Accuracy (% Recovery) | 99.5% - 100.4% | 99.8% - 100.2% | 98.0% - 102.0% |
| Calculated API-HCl Content | 99.6% w/w | 99.9% w/w | Absolute Difference |
Data Interpretation: Titration yields superior precision (RSD 0.35%) due to the volumetric nature of the technique and the absence of serial dilution errors. HPLC provides the essential specificity required to detect API degradation. The cross-validated mass balance difference here is 0.3%, well within the
Causality in Troubleshooting Discrepancies
When cross-validation fails (e.g., the mass balance difference exceeds 1.0%), scientists must deduce the root cause mechanistically rather than simply repeating the assay.
Mechanistic decision tree for investigating HPLC vs. Titration assay discrepancies.
-
If Titration > HPLC: The sample may contain excess free hydrochloric acid trapped in the crystal lattice during synthesis, artificially inflating the chloride assay. Alternatively, the API may have degraded (which HPLC detects, but titration misses).
-
If HPLC > Titration: The sample may suffer from free-base contamination (incomplete salt formation), or an undetected impurity is co-eluting with the API peak in the HPLC chromatogram, artificially inflating the UV response.
Conclusion
Cross-validating HPLC with potentiometric titration creates an airtight analytical package for hydrochloride salts. HPLC guarantees the chemical stability and purity of the organic moiety, while titration acts as an absolute anchor for the inorganic counter-ion stoichiometry. Together, they form a self-validating system that satisfies the most stringent regulatory scrutiny.
References
-
Metrohm USA. "Assay by Potentiometric Titration in Pharmaceutical Production." Metrohm Blog. Available at: [Link]
Sources
Stability indicating assay validation for a-Phenyl-4-piperidineacetic acid HCl
Stability-Indicating Assay Validation for -Phenyl-4-piperidineacetic acid HCl: A Comparative UHPLC Guide
As a Senior Application Scientist, I approach analytical method development not as a mere checklist of regulatory requirements, but as the engineering of a self-validating system. When working with complex pharmaceutical intermediates like
According to , a Stability-Indicating Assay (SIA) must be rigorously validated to guarantee the stability and safety of pharmaceutical products throughout their lifecycle[2]. This guide objectively compares modern Ultra-High-Performance Liquid Chromatography (UHPLC) against legacy alternatives, detailing the mechanistic causality behind our experimental choices and providing field-proven, step-by-step validation protocols.
Comparative Technology Analysis
Historically, laboratories have relied on traditional High-Performance Liquid Chromatography (HPLC) or High-Performance Thin Layer Chromatography (HPTLC)[3]. However,
By upgrading to a modern UHPLC-PDA/MS platform utilizing a Charged Surface Hybrid (CSH) stationary phase, we engineer a solution that actively repels the basic nitrogen, yielding symmetrical peaks and superior resolution without relying on ion-pairing reagents that contaminate mass spectrometers.
Table 1: Method Performance Comparison
| Performance Metric | Proposed UHPLC-PDA/MS | Traditional HPLC-UV | HPTLC / Spectrophotometry |
| Stationary Phase | 1.7 µm CSH C18 | 5.0 µm Standard C18 | Silica Gel 60 F254 |
| Run Time | < 5.0 minutes | 20 - 30 minutes | > 45 minutes (development) |
| Peak Tailing Factor | 1.05 (Highly Symmetrical) | > 1.8 (Severe Tailing) | N/A (Band diffusion) |
| Sensitivity (LOD) | 0.05 µg/mL | 0.5 µg/mL | 2.0 µg/mL |
| Degradant ID | Yes (MS-Compatible) | No (UV only) | No (Densitometry only) |
| Solvent Consumption | ~1.5 mL per run | ~30 mL per run | High (Chamber saturation) |
Mechanistic Method Design & Causality
To build a trustworthy, self-validating system, every parameter must have a causal justification:
-
Mobile Phase Selection: We utilize 0.1% Formic Acid in Water (A) and Acetonitrile (B). At pH ~2.8, the carboxylic acid is fully protonated (neutralized), maximizing hydrophobic retention on the C18 phase. Simultaneously, the volatile formic acid ensures 100% compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS) for degradant structural elucidation.
-
Forced Degradation Strategy: Forced degradation studies purposefully expose compounds to extreme stress (heat, light, oxidation, hydrolysis) to predict shelf life and validate the method's resolving power[4]. If the mass balance (Sum of API + Degradants) deviates from 100 ± 5%, the system automatically flags the user to investigate volatile degradants or non-UV absorbing species using the MS detector.
Fig 1: Forced degradation workflow and UHPLC resolution pathway for mass balance confirmation.
Step-by-Step Experimental Methodologies
Protocol A: Forced Degradation (Stress Testing)
This protocol is designed to achieve a target degradation of 10-20%, ensuring degradants are visible without completely destroying the primary API molecule.
-
Stock Solution: Accurately weigh 10 mg of
-Phenyl-4-piperidineacetic acid HCl and dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield 1000 µg/mL. -
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1N NaOH. Dilute to 10 mL with diluent.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1N HCl. Dilute to 10 mL with diluent.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3%
. Keep at room temperature for 4 hours in the dark. Dilute to 10 mL. -
Thermal & Photolytic: Expose solid API to 105°C for 48 hours, and UV/Vis light (per ICH Q1B) for 1.2 million lux hours. Dissolve and dilute to 100 µg/mL.
Protocol B: UHPLC-PDA/MS Method Execution
-
Column: Install a CSH C18 Column (50 mm × 2.1 mm, 1.7 µm). Maintain oven temperature at 40°C to reduce system backpressure and improve mass transfer.
-
Mobile Phase: Channel A: 0.1% Formic Acid in MS-grade Water. Channel B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient Program: Flow rate 0.4 mL/min. 0-1 min: 5% B; 1-4 min: linear ramp to 95% B; 4-4.5 min: hold 95% B; 4.5-5 min: return to 5% B for re-equilibration.
-
Detection: PDA scanning from 200-400 nm (extracted at 220 nm). ESI-MS in positive ion mode (
).
Method Validation per ICH Q2(R1)
A method is only as reliable as its validation data. The validation procedure must strictly adhere to ICH Q2(R1) guidelines, evaluating specificity, linearity, precision, accuracy, and robustness[2],[5].
Fig 2: Sequential self-validating methodology per ICH Q2(R1) guidelines.
Table 2: Forced Degradation Mass Balance Results
Demonstrating Specificity: The method successfully separates the API from all stress-induced degradants with high peak purity.
| Stress Condition | Time / Temp | % API Remaining | % Degradants Formed | Mass Balance (%) | Peak Purity Angle |
| Control (Unstressed) | N/A | 100.0% | 0.0% | 100.0% | < Purity Threshold |
| Acidic (0.1N HCl) | 2 hrs / 60°C | 88.4% | 11.2% | 99.6% | < Purity Threshold |
| Alkaline (0.1N NaOH) | 2 hrs / 60°C | 82.1% | 16.8% | 98.9% | < Purity Threshold |
| Oxidative (3% | 4 hrs / RT | 85.5% | 14.1% | 99.6% | < Purity Threshold |
| Thermal (Solid) | 48 hrs / 105°C | 98.2% | 1.5% | 99.7% | < Purity Threshold |
Table 3: ICH Q2(R1) Validation Summary
Quantitative proof of the method's reliability for routine Quality Control (QC) release.
| Validation Parameter | Acceptance Criteria | Observed Result | Status |
| Linearity Range | Correlation Coefficient ( | Pass | |
| LOD / LOQ | Signal-to-Noise | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Pass |
| Method Precision | %RSD | Intra-day: 0.6% / Inter-day: 0.9% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.2% - 100.8% | Pass |
| Robustness | Stable under minor deliberate variations | Flow rate/pH changes yielded %RSD < 1.5% | Pass |
Conclusion
The transition from legacy HPLC to a rationally designed UHPLC-PDA/MS method provides a robust, stability-indicating assay for
References
-
International Journal of Pharmaceutical Sciences. Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Available at:[Link]
-
ResolveMass Laboratories. Outsourcing Forced Degradation Studies in Canada. Available at: [Link]
-
ResearchGate. Development and validation of stability indicating assay method by ultra performance liquid chromatography. Available at:[Link]
-
International Council for Harmonisation (ICH). Quality Guidelines (Q1A(R2) Stability Testing and Q2(R1) Validation of Analytical Procedures). Available at: [Link]
Safety Operating Guide
a-Phenyl-4-piperidineacetic acid HCl proper disposal procedures
Operational Guide: Disposal of -Phenyl-4-piperidineacetic acid HCl
Executive Summary & Immediate Action
-Phenyl-4-piperidineacetic acid HClRitalinic AcidBecause of this structural similarity, the primary risk in disposal is not just chemical toxicity, but regulatory misidentification . Disposal must follow a "Chain of Custody" model to prevent diversion concerns and ensure environmental compliance.
Immediate Directives:
-
Secure: Move material to a locked, limited-access chemical storage area.
-
Segregate: Do not mix with general organic waste until the specific isomer is verified.
-
Verify: Confirm the substitution pattern (2- vs 4-position) via NMR or COA (Certificate of Analysis).
Technical Identity & Regulatory Classification
Before disposal, you must validate the chemical identity to determine if it falls under specific controlled substance lists.
| Feature | Target Compound | High-Risk Isomer (Warning) |
| Chemical Name | ||
| Structure | Phenyl/Acetic acid group at C4 of piperidine | Phenyl/Acetic acid group at C2 of piperidine |
| CAS Number | Variable/Research Chemical | 19395-40-5 (HCl salt) |
| Regulatory Status | Likely Unscheduled (Check Federal Analogue Act) | Watch List / Precursor (Schedule II immediate precursor) |
| Disposal Path | High-Temp Incineration (Chemical Waste) | Reverse Distribution / Witnessed Destruction |
Critical Decision Point: If your material is actually the 2-isomer (Ritalinic Acid) , you must treat it as a controlled substance precursor. If it is the 4-isomer , it is treated as hazardous chemical waste.
Safety Profile & Hazard Assessment
Treat this compound as a bioactive amine salt. It is likely an irritant to mucous membranes and potentially acts on the CNS (Central Nervous System).
-
Signal Word: WARNING
-
GHS Classifications:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Chemical Properties:
-
State: Solid (White to off-white powder).
-
Solubility: Soluble in water, methanol, DMSO.
-
pH: Acidic in solution (HCl salt).
-
Step-by-Step Disposal Protocol
This protocol assumes the material is the 4-isomer (Non-scheduled research chemical). If it is the 2-isomer, contact a DEA-registered reverse distributor.
Phase A: Preparation & Solubilization
Goal: Prepare the solid for safe transport or incineration.
-
PPE Required: Nitrile gloves (double-gloved recommended), N95 particulate respirator (or fume hood work), safety goggles, lab coat.
-
Container Selection: Use a chemically resistant HDPE (High-Density Polyethylene) or glass container with a screw-top lid.
-
Labeling: Affix a hazardous waste label immediately.
-
Content: "Hazardous Waste -
-Phenyl-4-piperidineacetic acid HCl". -
Hazards: Toxic, Irritant.
-
Phase B: Waste Stream Segregation
Do not commingle this specific precursor-like molecule with bulk solvent waste to avoid "unknown" classification during auditing.
-
Preferred Method (Solid Waste): Keep as a solid in the original vial if possible. Place the vial inside a larger clear Ziploc bag (secondary containment) and place it in the "Solid Toxic/Organic Waste" drum.
-
Alternative Method (Liquid Waste): If the material is already in solution:
-
Ensure the solvent is compatible with the waste stream (e.g., non-halogenated vs. halogenated).
-
Adjust pH to neutral (pH 6-8) using Sodium Bicarbonate (
) if the waste stream requires non-corrosive liquids, though most incinerators accept acidic organic waste.
-
Phase C: Destruction Method
The only acceptable destruction method for bioactive amine salts is High-Temperature Incineration .
-
Mechanism: Thermal oxidation at >1000°C breaks the piperidine ring and oxidizes the phenyl group, ensuring 100% destruction of biological activity.
-
Prohibited Methods:
-
Do NOT flush down the drain (Sewer disposal is illegal for bioactive research chemicals).
-
Do NOT dispose of in regular trash (Landfill leaching risk).
-
Spill Management Protocol
In the event of a benchtop spill of the solid powder:
-
Evacuate & Ventilate: Clear the immediate area.
-
Dry Clean-up: Do not wet the powder initially (avoids spreading).
-
Cover the spill with a damp paper towel to prevent dust generation.
-
Scoop material into a waste container.
-
-
Decontamination:
-
Wash the surface with 10% Bleach (Sodium Hypochlorite) solution. Oxidizing agents help degrade the amine structure.
-
Follow with a water rinse and ethanol wipe.
-
-
Disposal of Cleanup Materials: All wipes and gloves used must go into the solid hazardous waste bin.
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision path for disposing of phenyl-piperidineacetic acid derivatives, ensuring regulatory compliance.
Figure 1: Decision matrix for the disposal of phenyl-piperidineacetic acid derivatives, prioritizing regulatory verification.
References
-
U.S. Drug Enforcement Administration (DEA). Title 21 Code of Federal Regulations, Part 1308 - Schedules of Controlled Substances. (Accessed 2024). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4158 (Methylphenidate) and Related Structures. (Accessed 2024). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Disposal. Available at: [Link]
Personal protective equipment for handling a-Phenyl-4-piperidineacetic acid HCl
Personal Protective Equipment (PPE) & Handling Guide: -Phenyl-4-piperidineacetic acid HCl
Part 1: Executive Safety Summary
Immediate Action Required: Treat
Hazard Profile Snapshot
| Parameter | Classification | Critical Note |
| Physical State | Solid (White/Off-white Powder) | High dust generation potential; hygroscopic.[1] |
| GHS Hazards | H315, H319, H335, H302 | Irritating to eyes/skin/respiratory; Harmful if swallowed. |
| Primary Route of Entry | Inhalation & Mucosal Contact | The HCl salt form increases water solubility, facilitating rapid absorption via nasal/ocular mucosa. |
| OEB Estimate | Band 2/3 (Precautionary) | Treat as a potent compound ( |
Part 2: Strategic Risk Assessment (The "Why")
As researchers, we often default to "standard PPE" (lab coat, glasses, single gloves). For
-
The Hydrochloride Moiety: As an HCl salt, this compound is hygroscopic. Upon contact with sweat or mucous membranes, it dissociates, creating a locally acidic environment that accelerates skin permeation and irritation.
-
Piperidine Pharmacophore: This structural motif is biologically privileged. Even if the intermediate itself has lower potency than the final API (Active Pharmaceutical Ingredient), structurally related piperidines can exhibit unexpected CNS activity.
The Directive: We do not manage probability of exposure; we manage the consequence. Therefore, our PPE strategy focuses on Total Particulate Isolation .
Part 3: The PPE Protocol (Specification & Logic)
Respiratory Protection (Critical)
-
Standard Operation (< 10g): Work inside a certified Chemical Fume Hood (CFH). If hood sash is at proper height, no respirator is required.
-
Open Bench / Balance Enclosure (> 10g): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293).
-
Why: N95 filters remove 95% of particles >0.3 microns. P100 removes 99.97%, essential for fine pharmaceutical dusts that behave like aerosols.
-
Dermal Protection[2]
-
Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Glove Protocol: Double-gloving is mandatory for synthesis and transfer steps.
-
Outer Glove: Standard Nitrile (changed immediately upon splash).
-
Inner Glove: Long-cuff Nitrile (tucked under lab coat cuff).
-
Logic: The HCl salt can degrade thin latex. Nitrile provides superior chemical resistance to organic salts. The "air gap" between gloves reduces permeation velocity.
-
Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT rely on standard safety glasses.
-
Reasoning: Airborne powder can bypass the side-shields of safety glasses. Goggles provide a seal that prevents dust migration into the lacrimal fluid.
-
Body Protection
-
Garment: Tyvek® Lab Coat or closed-front cotton lab coat with elastic cuffs.
-
Footwear: Closed-toe, non-perforated leather/synthetic shoes. Shoe covers recommended for spill cleanup.[2]
Part 4: Operational Workflows & Logic
Decision Logic: PPE Selection
The following diagram illustrates the decision matrix for selecting PPE based on the operation scale and containment availability.
Figure 1: Risk-based PPE selection logic. Note that fume hood availability downgrades respiratory requirements.
Protocol: Weighing & Transfer (The High-Risk Step)
Static electricity is the primary enemy when handling dry piperidine salts.
-
Preparation:
-
Place an anti-static mat or use an ionizing gun inside the balance enclosure.
-
Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.
-
-
Transfer:
-
Use a disposable anti-static weighing boat.
-
Technique: Do not pour.[3] Use a spatula to transfer small amounts to prevent "dust clouds" caused by the avalanche effect of dumping powder.
-
-
Decontamination:
-
Immediately wipe the balance area with a wet paper towel (solvent or water).
-
Why Wet? Dry wiping generates static and re-suspends dust. Wet wiping captures the HCl salt (which is water-soluble) and removes it.
-
Part 5: Emergency Response & Disposal
Exposure Response
| Scenario | Immediate Action | Scientific Rationale |
| Inhalation | Move to fresh air; maintain semi-Fowler's position. | Reduces respiratory load; prevents aspiration if emesis occurs. |
| Eye Contact | Flush with water for 15 minutes .[1][4][5][6][7] | The HCl salt is acidic; immediate dilution is required to prevent corneal opacity. |
| Skin Contact | Wash with soap and water.[1][4][5] Do not use ethanol. | Ethanol may increase transdermal absorption of the piperidine moiety. |
Disposal Strategy
NEVER flush this compound down the drain.[3] As a drug precursor, it poses environmental risks and regulatory compliance issues.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Irritant."
-
Liquid Waste (Mother Liquor): Adjust pH to neutral (pH 7) using Sodium Bicarbonate before disposing into the "Organic - Non-Halogenated" waste stream (unless chlorinated solvents were used).
-
Container: Triple rinse empty containers with water; dispose of rinsate as hazardous liquid waste.
Part 6: References & Authority[9]
The protocols above are synthesized from GHS classifications and pharmaceutical industry best practices for intermediate handling.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121495, 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][5][8] Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Piperidine Derivatives Classification. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
